BW373U86
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDMHBSVIVJPM-YZIHRLCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933945 | |
| Record name | BW373U86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150428-54-9 | |
| Record name | rel-4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N,N-diethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150428-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BW 373U86 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150428549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BW373U86 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-373U86, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR2QFN29K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BW373U86
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and highly selective non-peptidic agonist of the delta-opioid receptor (DOPr).[1] Its unique pharmacological profile has made it a valuable tool in neuroscience research and a subject of interest for potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Delta-Opioid Receptor Agonism
The primary mechanism of action of this compound is its high-affinity binding to and activation of the delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) superfamily.
This compound exhibits high selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu- and kappa-opioid receptors. This selectivity is crucial to its specific pharmacological effects. Quantitative binding data is summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) |
| Delta (δ) | 1.8 ± 0.4 nM |
| Mu (μ) | 15 ± 3 nM |
| Kappa (κ) | 34 ± 3 nM |
| (Data from Chang et al., 1993) |
Upon binding of this compound, the delta-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades through heterotrimeric G proteins, primarily of the Gi/o family. This activation initiates several downstream events:
-
Inhibition of Adenylyl Cyclase: A hallmark of Gi/o-coupled receptor activation is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). This compound is a potent inhibitor of adenylyl cyclase. While a specific IC50 value for this compound is not consistently reported in publicly available literature, studies have shown it to be approximately 100 times more potent than the endogenous delta-opioid ligand, [D-Ser2,Thr6]Leu-enkephalin (DSLET), in inhibiting adenylyl cyclase in rat striatal membranes. In NG108-15 cells, it displayed an IC50 value 5 times lower than that of DSLET.
-
Activation of the PI3K/Akt/mTOR Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. In the context of this compound, this activation has been linked to cardioprotective effects.
-
Modulation of Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression: this compound has been demonstrated to increase the expression of BDNF mRNA in various brain regions. BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. This effect may underlie some of the observed behavioral effects of this compound.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
References
The Delta-Opioid Receptor Agonist BW373U86: A Technical Overview of its Selectivity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BW373U86, a potent and selective nonpeptidic agonist for the delta-opioid receptor (DOR). The document synthesizes key quantitative data on its receptor binding affinity and functional efficacy, details the experimental methodologies used for its characterization, and visualizes its primary signaling pathway.
Core Data Summary
This compound, chemically known as (+/-)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, has been extensively studied for its selective interaction with the delta-opioid receptor over other opioid receptor subtypes.[1]
Table 1: Opioid Receptor Binding Affinity of this compound
The following table summarizes the equilibrium dissociation constants (Ki) of this compound for various opioid receptors, indicating its binding affinity. Lower Ki values signify higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity (fold) vs. Delta |
| Delta (δ) | 1.8 ± 0.4[1] | - |
| Mu (μ) | 15 ± 3[1] | 8.3 |
| Epsilon (ε) | 85 ± 4[1] | 47.2 |
| Kappa (κ) | 34 ± 3[1] | 18.9 |
Table 2: Functional Efficacy of this compound
This table presents the functional potency and efficacy of this compound in various in vitro and in vivo assays. EC50/ED50 values represent the concentration or dose required to elicit 50% of the maximal response, while IC50 indicates the concentration for 50% inhibition.
| Assay | Parameter | Value |
| Mouse Vas Deferens Assay | ED50 | 0.2 ± 0.06 nM |
| Adenylyl Cyclase Inhibition (NG108-15 cells) | IC50 | 5-fold lower than DSLET |
| Cardioprotection (Infarct Size Reduction) | Effective Dose | 0.1 mg/kg |
| Antidepressant-like Effects (BDNF mRNA expression) | Effective Dose | 1-10 mg/kg |
Signaling Pathways and Experimental Workflows
The interaction of this compound with the delta-opioid receptor initiates a cascade of intracellular events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), leading to the modulation of adenylyl cyclase activity.
The following diagram illustrates a typical workflow for a radioligand binding assay to determine the binding affinity of a compound like this compound.
Detailed Experimental Protocols
The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for the principal assays cited.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of this compound to different opioid receptors.
-
Objective: To quantify the affinity of this compound for delta, mu, and kappa opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from rat brain or transfected cell lines like NG108-15).
-
Radioligands: [3H]DPDPE (for delta), [3H]DAMGO (for mu), and [3H]U-69,593 (for kappa).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of unlabeled this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to minimize non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the delta-opioid receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.
-
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Unlabeled GTPγS (for determining non-specific binding).
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
-
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state.
-
Varying concentrations of this compound are added to the membranes, followed by the addition of [35S]GTPγS.
-
The mixture is incubated at 30°C for a specific time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The data are plotted as the amount of [35S]GTPγS bound versus the concentration of this compound. The EC50 and Emax values are determined from the resulting dose-response curve.
Adenylyl Cyclase Inhibition Assay
This assay assesses the ability of this compound to inhibit the production of cyclic AMP (cAMP), a downstream effect of Gi/o protein activation.
-
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.
-
Materials:
-
Cell membranes (e.g., from rat striatum or NG108-15 cells).
-
ATP.
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
This compound.
-
cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
-
Procedure:
-
Cell membranes are incubated with ATP, forskolin, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 15 minutes).
-
The reaction is stopped, and the amount of cAMP produced is quantified using a suitable assay kit.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production. The IC50 value is determined from the concentration-response curve.
References
Unraveling the BW373U86 Signaling Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the BW373U86 signaling pathway, a critical area of interest in current pharmacological research. This compound is a potent and highly selective full agonist for the delta-opioid receptor, demonstrating significant potential in various therapeutic applications. This document will detail the core components of its signaling cascade, present key quantitative data, outline relevant experimental methodologies, and provide visual representations of the pathway to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a synthetic peptide analog that exhibits high affinity and selectivity for the delta-opioid receptor (DOR). Its action as a full agonist initiates a series of intracellular events, leading to various physiological responses. Understanding this signaling pathway is paramount for harnessing the therapeutic potential of this compound and developing novel drugs targeting the delta-opioid system.
The Core Signaling Pathway
The signaling cascade of this compound is initiated upon its binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR). This interaction triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins.
Key steps in the pathway include:
-
Receptor Binding and G-protein Activation: this compound binds to the DOR, causing the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits.
-
Downstream Effector Modulation:
-
The activated Gα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can modulate the activity of various ion channels, notably leading to the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.
-
-
MAPK Pathway Activation: The Gβγ subunits can also transactivate receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the mitogen-activated protein kinase (MAPK) cascade, involving proteins like ERK1/2.
-
Receptor Desensitization and Internalization: Prolonged activation of the DOR by this compound leads to receptor desensitization, a process mediated by G-protein coupled receptor kinases (GRKs) that phosphorylate the receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G-protein and facilitates its internalization via clathrin-coated pits.
Caption: The this compound signaling cascade upon binding to the delta-opioid receptor.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the interaction of this compound with the delta-opioid receptor.
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| Binding Affinity (Ki) | ||||
| Delta-Opioid Receptor | Rat | Brain | 0.23 ± 0.04 nM | |
| Mu-Opioid Receptor | Rat | Brain | 1100 ± 150 nM | |
| Kappa-Opioid Receptor | Rat | Brain | 2800 ± 300 nM | |
| Functional Activity (EC50) | ||||
| [35S]GTPγS Binding | Rat | Brain Membranes | 1.2 ± 0.2 nM | |
| Inhibition of Forskolin-stimulated cAMP accumulation | CHO | CHO cells expressing human DOR | 0.3 nM |
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.
Materials:
-
Rat brain tissue homogenates
-
[3H]naltrindole (for delta receptors)
-
[3H]DAMGO (for mu receptors)
-
[3H]U69,593 (for kappa receptors)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by this compound.
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells or rat brain)
-
[35S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of this compound to the membranes.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [35S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the data as a function of this compound concentration to determine the EC50 and Emax values.
Caption: Workflow for key in vitro assays to characterize this compound activity.
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for studying the delta-opioid system and holds promise for therapeutic development. Its well-defined signaling pathway, characterized by high selectivity and potent G-protein activation, provides a solid foundation for further research. Future investigations should focus on the in vivo consequences of this signaling pathway, including its role in analgesia, mood regulation, and neuroprotection. Furthermore, exploring the potential for biased agonism at the delta-opioid receptor could open new avenues for designing drugs with improved therapeutic profiles and reduced side effects. The detailed methodologies and data presented in this guide offer a comprehensive resource for scientists dedicated to advancing our understanding of opioid pharmacology and developing the next generation of therapeutics.
Technical Guide: G Protein Coupling of the δ-Opioid Receptor Agonist BW373U86
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the G protein coupling characteristics of BW373U86, a potent and selective non-peptidic δ-opioid receptor agonist. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling and experimental workflows.
Core Concepts of this compound G Protein Coupling
This compound is a selective agonist for the δ-opioid receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3][4] Upon binding to the δ-opioid receptor, this compound promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated inhibitory G protein (Gαi/o). This activation leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effector systems. A primary consequence of this signaling cascade is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
Interestingly, unlike many other opioid agonists, the binding of this compound to the δ-opioid receptor has been reported to be insensitive to the presence of guanine nucleotides and sodium, a feature that is typically associated with a lack of G protein-mediated effects on agonist affinity. Despite this, functional assays clearly demonstrate that this compound is a full agonist that effectively couples to G proteins to produce its biological effects.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki), potency (IC50/ED50), and efficacy (Emax) of this compound at various opioid receptors and in functional assays, as reported in the scientific literature.
| Parameter | Receptor/Assay System | Value | Reference |
| Binding Affinity (Ki) | |||
| δ-Opioid Receptor | 1.8 ± 0.4 nM | ||
| µ-Opioid Receptor | 15 ± 3 nM | ||
| κ-Opioid Receptor | 34 ± 3 nM | ||
| ε-Opioid Receptor | 85 ± 4 nM | ||
| δ-Opioid Receptor (rat brain membranes) | Subnanomolar Affinity | ||
| Potency (IC50/ED50) | |||
| Adenylyl Cyclase Inhibition (NG108-15 cells) | δ-Opioid Receptor | ~5-fold lower than DSLET | |
| Mouse Vas Deferens Assay (ED50) | δ-Opioid Receptor | 0.2 ± 0.06 nM | |
| Efficacy (Emax) | |||
| Adenylyl Cyclase Inhibition (rat striatal membranes) | δ-Opioid Receptor | Similar to DSLET (Full Agonist) |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the G protein coupling of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.
1. Membrane Preparation (from rat brain):
-
Whole brains from male Sprague-Dawley rats are homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh Tris-HCl buffer and incubated at 37°C for 30 minutes to dissociate endogenous opioids.
-
Following a second centrifugation, the final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4), and protein concentration is determined.
2. Binding Reaction:
-
In a final volume of 1 mL, the following are added:
-
100 µL of membrane homogenate (containing a specified amount of protein).
-
Radioligand (e.g., [3H]naltrindole for δ-opioid receptors, or --INVALID-LINK---BW373U86).
-
Varying concentrations of unlabeled this compound for competition binding studies.
-
For non-specific binding determination, a high concentration of a non-radiolabeled ligand (e.g., naloxone) is added.
-
-
The mixture is incubated at 25°C for 60-90 minutes.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethylenimine.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, IC50 values are determined by non-linear regression analysis of the competition curves.
-
Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist.
1. Membrane Preparation (e.g., from NG108-15 cells):
-
NG108-15 cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EGTA and 5 mM MgCl2).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Binding Reaction:
-
In a final volume of 1 mL, the following are combined:
-
Cell membranes (typically 10-20 µg of protein).
-
[³⁵S]GTPγS (e.g., 50-100 pM).
-
GDP (e.g., 10-100 µM) to enhance the agonist-stimulated signal.
-
Varying concentrations of this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).
-
-
The mixture is incubated at 30°C for 60 minutes.
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
4. Data Analysis:
-
Data are expressed as the percentage increase in [³⁵S]GTPγS binding over basal levels.
-
EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
Adenylyl Cyclase Inhibition Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of cAMP production.
1. Cell Culture and Membrane Preparation:
-
Cells expressing the δ-opioid receptor (e.g., NG108-15 or CHO-DOR cells) are cultured to confluence.
-
Membranes are prepared as described for the [³⁵S]GTPγS binding assay.
2. Assay Reaction:
-
The reaction is typically carried out in a final volume of 200 µL containing:
-
Cell membranes.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.7, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, and a cAMP regenerating system).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Varying concentrations of this compound.
-
-
The mixture is incubated at 30°C for a defined period (e.g., 10-15 minutes).
3. Termination and cAMP Measurement:
-
The reaction is terminated by heating or the addition of a stop solution.
-
The amount of cAMP produced is measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The percentage inhibition of stimulated adenylyl cyclase activity is calculated for each concentration of this compound.
-
IC50 and Emax values are determined from the concentration-response curves.
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound at the δ-opioid receptor.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for characterizing this compound's G protein coupling.
References
- 1. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The δ-Opioid Receptor Agonist BW373U86: A Technical Overview of its Inhibitory Action on Adenylyl Cyclase
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW373U86 is a potent and highly selective nonpeptidic agonist for the δ-opioid receptor.[1][2] This document provides a comprehensive technical guide on the inhibitory effect of this compound on adenylyl cyclase. It consolidates key quantitative data, details experimental methodologies for assessing its activity, and presents visual representations of its signaling pathway and experimental workflows. This information is intended to support further research and drug development efforts targeting the δ-opioid receptor and its downstream signaling cascades.
Introduction
This compound, chemically known as (+/-)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, is a valuable pharmacological tool for studying the physiological and pathological roles of δ-opioid receptors.[2] These receptors are involved in a variety of biological processes, including analgesia, mood regulation, and neuroprotection.[3][4] A key mechanism through which δ-opioid receptors exert their effects is by coupling to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Understanding the precise interaction of novel agonists like this compound with this signaling pathway is crucial for the development of targeted therapeutics.
Quantitative Data: Potency and Efficacy in Adenylyl Cyclase Inhibition
The inhibitory effect of this compound on adenylyl cyclase has been quantified in various experimental systems. The following table summarizes the key data, highlighting its high potency compared to the prototypical δ-opioid agonist, [D-Ser2,Thr6]Leu-enkephalin (DSLET).
| Parameter | Cell/Tissue Type | This compound | DSLET | Reference |
| Potency (IC50) | Rat Striatal Membranes | ~100-fold more potent than DSLET | - | |
| Potency (IC50) | NG108-15 Cell Membranes | 5-fold lower IC50 than DSLET | - | |
| Maximal Inhibition | Rat Striatal Membranes | Similar to DSLET | Similar to this compound | |
| GTP Dependence | Rat Striatal Membranes | GTP-dependent inhibition | - |
Table 1: Quantitative Comparison of this compound and DSLET on Adenylyl Cyclase Inhibition
Signaling Pathway of this compound-Mediated Adenylyl Cyclase Inhibition
This compound exerts its inhibitory effect on adenylyl cyclase through a canonical G protein-coupled receptor (GPCR) signaling cascade. The process is initiated by the binding of this compound to the δ-opioid receptor, which promotes a conformational change in the receptor, allowing it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G protein of the Gi/o family. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit. The GTP-bound Gαi/o subunit then dissociates from the Gβγ dimer and directly interacts with and inhibits adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP.
Caption: Signaling pathway of this compound-mediated inhibition of adenylyl cyclase.
Experimental Protocols
The following sections detail the methodologies for assessing the inhibitory effect of this compound on adenylyl cyclase activity.
Membrane Preparation from Rat Striatum or NG108-15 Cells
-
Tissue/Cell Homogenization: Rat striata or harvested NG108-15 cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EGTA and 5 mM MgCl2.
-
Centrifugation: The homogenate is centrifuged at 4°C for 20 minutes at 40,000 x g.
-
Washing: The resulting pellet is resuspended in the same buffer and centrifuged again under the same conditions.
-
Final Resuspension: The final pellet is resuspended in a buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl2 to a final protein concentration of approximately 1-2 mg/mL. Protein concentration is determined using a standard method such as the Bradford assay.
Adenylyl Cyclase Activity Assay
This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP.
-
Reaction Mixture Preparation: The assay is carried out in a final volume of 200 µL containing:
-
50 mM Tris-HCl (pH 7.4)
-
10 mM MgCl2
-
1 mM ATP
-
0.1 mM GTP
-
An ATP-regenerating system (e.g., 20 mM creatine phosphate and 50 units/mL creatine kinase)
-
1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity
-
[α-³²P]ATP (approximately 1-2 µCi)
-
Varying concentrations of this compound or other test compounds.
-
-
Initiation of Reaction: The reaction is initiated by adding the prepared membrane suspension (approximately 20-50 µg of protein).
-
Incubation: The reaction mixture is incubated at 30°C for 15-20 minutes.
-
Termination of Reaction: The reaction is stopped by the addition of 100 µL of a stopping solution containing 2% SDS, 45 mM ATP, and 1.5 mM cAMP, followed by boiling for 3 minutes.
-
Separation of [³²P]cAMP: The [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex 50 and alumina columns.
-
Quantification: The amount of [³²P]cAMP formed is quantified by liquid scintillation counting.
-
Data Analysis: The adenylyl cyclase activity is expressed as pmol of cAMP formed per minute per mg of protein. IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Caption: Experimental workflow for the adenylyl cyclase inhibition assay.
Conclusion
This compound is a powerful research tool characterized by its high potency and selectivity as a δ-opioid receptor agonist that effectively inhibits adenylyl cyclase. The data and protocols presented in this guide provide a foundational resource for researchers investigating δ-opioid receptor signaling and for professionals in drug development exploring novel therapeutic agents targeting this pathway. The detailed methodologies and clear visualization of the signaling cascade are intended to facilitate the design and execution of future studies in this area.
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of BW373U86
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor), a member of the G protein-coupled receptor (GPCR) family.[1] Its high affinity and selectivity have made it a valuable tool in neuroscience research, particularly in studies related to analgesia, depression, and neuroprotection.[2][3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, along with detailed experimental protocols and an exploration of its primary signaling pathways.
Data Presentation: Binding Affinity and Functional Potency
The binding characteristics of this compound have been determined through various in vitro assays, primarily radioligand binding studies. These assays have consistently demonstrated its high affinity and selectivity for the δ-opioid receptor over other opioid receptor subtypes, namely the mu (μ)- and kappa (κ)-opioid receptors.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| This compound | Delta (δ) | 1.8 ± 0.4 | [1] |
| Mu (μ) | 15 ± 3 | [1] | |
| Kappa (κ) | 34 ± 3 | ||
| Table 1: Receptor Binding Affinity of this compound. |
In functional assays, this compound demonstrates potent agonist activity. For instance, in the mouse vas deferens assay, it inhibits electrically evoked muscle contraction with high potency.
| Assay | Parameter | Value (nM) | Reference |
| Mouse Vas Deferens | ED50 | 0.2 ± 0.06 | |
| Table 2: Functional Potency of this compound. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes prepared from rat brain tissue or cell lines expressing the δ-opioid receptor.
-
Radioligand: --INVALID-LINK---BW373U86 or a high-affinity δ-opioid receptor antagonist like [3H]naltrindole.
-
Test Compound: this compound (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled δ-opioid antagonist (e.g., 10 µM naltrindole).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist like this compound to inhibit the activity of adenylyl cyclase, a downstream effector of the δ-opioid receptor.
Materials:
-
Receptor Source: Membranes from rat striatum or other tissues expressing δ-opioid receptors.
-
Reagents: ATP, GTP, forskolin (an adenylyl cyclase activator), and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., radioimmunoassay or ELISA-based).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In reaction tubes, combine the cell membranes with assay buffer containing ATP, GTP, a phosphodiesterase inhibitor, and forskolin.
-
Agonist Addition: Add varying concentrations of this compound to the reaction tubes.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acidic buffer).
-
cAMP Measurement: Measure the amount of cAMP produced in each tube using a suitable detection kit.
-
Data Analysis: Determine the concentration of this compound that produces 50% of its maximal inhibition of adenylyl cyclase activity (IC50).
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by an agonist. Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Materials:
-
Receptor Source: Cell membranes expressing δ-opioid receptors.
-
Reagents: [³⁵S]GTPγS, GDP, and unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and NaCl.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as previously described.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC50 value, which is the concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding.
Mandatory Visualizations
Signaling Pathways
This compound, upon binding to the δ-opioid receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the activation of inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. There is also evidence to suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols described above.
References
An In-Depth Technical Guide on the Discovery and Synthesis of BW373U86
For Researchers, Scientists, and Drug Development Professionals
Abstract
BW373U86, chemically identified as (+/-)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide, is a potent and selective nonpeptidic agonist for the delta (δ)-opioid receptor. Its discovery in the early 1990s marked a significant advancement in the development of non-peptide ligands targeting opioid receptors, offering a valuable tool for investigating the physiological and pharmacological roles of the δ-opioid system. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Pharmacological Profile
This compound was identified through a screening process involving a series of nonpeptidic compounds evaluated in four distinct opioid receptor binding assays and three isolated tissue studies. This systematic approach led to the identification of this compound as a potent and selective ligand for the δ-opioid receptor[1].
Receptor Binding Affinity
Radioligand binding assays are a cornerstone in determining the affinity of a compound for its target receptor. The affinity of this compound for various opioid receptor subtypes was determined using competitive binding assays.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound [1]
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (μ) | 15 ± 3 |
| Epsilon (ε) | 85 ± 4 |
| Kappa (κ) | 34 ± 3 |
Data are presented as the mean ± standard error of the mean (SEM).
Functional Activity
The functional agonist activity of this compound was assessed using the mouse vas deferens assay, a classic isolated tissue preparation for evaluating the inhibitory effects of opioids on neurotransmission.
Table 2: Functional Potency (ED50) of this compound in the Mouse Vas Deferens Assay [1]
| Parameter | Value |
| ED50 (nM) | 0.2 ± 0.06 |
Data are presented as the mean ± SEM.
The inhibitory effect of this compound in this assay was competitively antagonized by the selective δ-opioid receptor antagonist, naltrindole, confirming its mechanism of action via the δ-opioid receptor[1].
In Vivo Effects
In vivo studies in rats demonstrated that subcutaneous administration of this compound resulted in a dose-dependent inhibition of the acoustic startle reflex and an increase in locomotor activity. Both of these effects were blocked by pretreatment with naltrindole, further substantiating the δ-opioid receptor-mediated action of this compound in a whole-animal model[1].
Synthesis of this compound
While the seminal publication on the discovery of this compound focuses on its pharmacological characterization, the synthesis of this class of compounds generally involves a multi-step process. A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on general synthetic strategies for similar 4-(α-(piperazin-1-yl)benzyl)benzamide derivatives.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow illustrating the key stages in the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for the opioid receptor binding assay to determine the affinity of this compound.
Detailed Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in the assay buffer.
-
Assay Components:
-
Receptor Source: 100-200 µg of brain membrane protein.
-
Radioligand: [³H]-DPDPE (a selective δ-opioid agonist) at a final concentration of ~1 nM.
-
Test Compound: this compound at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M.
-
Non-specific Binding: Determined in the presence of 10 µM naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Incubation: Incubate all components in a final volume of 1 mL at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Mouse Vas Deferens Assay
This ex vivo functional assay measures the ability of this compound to inhibit electrically induced contractions of the mouse vas deferens.
Experimental Workflow for Mouse Vas Deferens Assay
Caption: Workflow for the mouse vas deferens functional assay to determine the potency of this compound.
Detailed Protocol:
-
Tissue Preparation: Isolate the vasa deferentia from male mice and mount them in a 10 mL organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Electrical Stimulation: Transmurally stimulate the tissues with platinum electrodes using square-wave pulses (1 ms duration, supramaximal voltage) at a frequency of 0.1 Hz.
-
Contraction Measurement: Record the isometric contractions using a force-displacement transducer.
-
Drug Application: After a stabilization period, add cumulative concentrations of this compound to the organ bath.
-
Data Analysis: Construct a concentration-response curve and determine the ED50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of the twitch response.
Signaling Pathway
This compound, as a δ-opioid receptor agonist, activates a G-protein coupled receptor signaling cascade. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Signaling Pathway of this compound
Caption: The signaling pathway initiated by the binding of this compound to the δ-opioid receptor.
Conclusion
The discovery of this compound represented a pivotal moment in opioid pharmacology, demonstrating that potent and selective δ-opioid receptor agonists could be developed from non-peptidic scaffolds. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological characterization, including key quantitative data and experimental protocols. This compound continues to be a valuable research tool for elucidating the complex roles of the δ-opioid system in pain, mood, and other physiological processes.
References
In vitro characterization of BW373U86
An In-depth In Vitro Characterization of BW373U86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective non-peptidic agonist for the δ-opioid receptor (DOR)[1]. It has been instrumental in preclinical research for investigating the physiological roles of DORs and exploring their therapeutic potential in various domains, including analgesia, depression, and cardioprotection[2][3]. This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information is presented to be a valuable resource for researchers in pharmacology and drug development.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its activity and selectivity.
Table 1: Receptor Binding Affinity of this compound
This table presents the equilibrium dissociation constants (Ki) of this compound for the three main opioid receptor subtypes. The data highlights the compound's high affinity and selectivity for the δ-opioid receptor.
| Receptor Subtype | Ki (nM) | Species/Tissue Source | Radioligand | Reference |
| δ-Opioid | 1.8 | - | - | |
| μ-Opioid | 15 | - | - | |
| κ-Opioid | 34 | - | - |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency of this compound
This table details the in vitro functional potency of this compound in assays measuring its agonistic activity. The primary mechanism of action for DOR agonists is the inhibition of adenylyl cyclase.
| Assay | IC50 (nM) | Cell/Tissue Type | Comparison | Reference |
| Adenylyl Cyclase Inhibition | ~100x more potent than DSLET | Rat Striatal Membranes | DSLET | |
| Adenylyl Cyclase Inhibition | 5x lower than DSLET | NG108-15 Cells | DSLET |
IC50 (half-maximal inhibitory concentration) represents the concentration of an agonist that causes 50% of its maximal inhibitory effect. DSLET ([D-Ser2,Thr6]Leu-enkephalin) is a prototypic δ-agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro assays used to characterize this compound.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing the opioid receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.
2. Assay Procedure:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of a selective radioligand for the target receptor (e.g., [3H]naltrindole for DOR).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the activity of adenylyl cyclase, a key enzyme in the G-protein coupled receptor signaling cascade.
1. Membrane Preparation:
-
Prepare cell or tissue membranes as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a reaction mixture containing the prepared membranes, add ATP (the substrate for adenylyl cyclase), GTP (required for G-protein activation), and an ATP regenerating system.
-
Add increasing concentrations of the agonist (this compound).
-
To measure inhibition, adenylyl cyclase is often stimulated with forskolin.
-
Incubate the reaction mixture at 30°C for a defined period.
3. Measurement of cAMP:
-
Terminate the reaction by adding a stop solution.
-
The amount of cyclic AMP (cAMP) produced is quantified, typically using a competitive binding assay with a labeled cAMP tracer or through more modern techniques like BRET-based biosensors.
4. Data Analysis:
-
Plot the amount of cAMP produced as a function of the agonist concentration.
-
Determine the IC50 value from the dose-response curve, representing the concentration of the agonist that produces 50% of the maximal inhibition of adenylyl cyclase activity.
Protocol 3: [³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by a receptor agonist. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.
1. Membrane Preparation:
-
Prepare cell or tissue membranes as previously described.
2. Assay Procedure:
-
Incubate the membranes in an assay buffer containing GDP, Mg²⁺, and the test agonist (this compound) at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the agonist concentration.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes involved.
Primary Signaling Pathway of this compound
This compound activates the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation primarily leads to the inhibition of adenylyl cyclase through the Gi/o family of G-proteins.
Caption: Canonical signaling pathway of this compound via the δ-opioid receptor.
Downstream Signaling: MAPK/BDNF Pathway
Activation of δ-opioid receptors by agonists like this compound can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway. This can subsequently regulate the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).
Caption: this compound-induced activation of the MAPK pathway leading to BDNF expression.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the logical flow of a typical radioligand competition binding experiment.
References
Methodological & Application
Application Notes and Protocols for BW373U86 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BW373U86, a selective delta-opioid receptor (DOR) agonist, in mouse models. This document includes a summary of effective dosages, detailed experimental protocols for common analgesic assays, and an overview of the relevant signaling pathways.
Data Presentation: this compound Dosage and Effects in Mice
The following tables summarize the quantitative data on this compound dosage, administration routes, and observed effects in various mouse studies. These tables are intended to provide a clear and concise reference for designing in vivo experiments.
| Route of Administration | Dose Range | Mouse Strain | Observed Effect | Reference Study |
| Intrathecal (i.t.) | Up to 187 nmol/mouse | ICR | Dose- and time-dependent antinociception in tail-flick and tail-pinch assays.[1] | Wild et al., 1993 |
| Intrathecal (i.t.) | - | ICR | 663-fold more potent in the abdominal constriction assay than in the tail-flick test.[1] | Wild et al., 1993 |
| Intraperitoneal (i.p.) | Up to 187 µmol/kg | ICR | Inactive in tail-flick and tail-pinch assays.[1] | Wild et al., 1993 |
| Intraperitoneal (i.p.) | - | ICR | Dose-dependent antinociceptive effects in the acetic-acid abdominal constriction assay.[1] | Wild et al., 1993 |
| Intraperitoneal (i.p.) | 3.2, 10.0, 32.0, or 100 mg/kg | Not Specified | Dose-related reduction in the capacity of this compound to induce a second convulsion.[2] | Comer et al., 1993 |
| Intracerebroventricular (i.c.v.) | Up to 187 nmol/mouse | ICR | Inactive in tail-flick or tail-pinch assays. | Wild et al., 1993 |
| Intracerebroventricular (i.c.v.) | - | ICR | Dose-dependent antinociceptive effects in the acetic-acid abdominal constriction assay. | Wild et al., 1993 |
| Oral (p.o.) | Up to 187 µmol/kg | ICR | Inactive in tail-flick, tail-pinch, and abdominal constriction assays. | Wild et al., 1993 |
| Subcutaneous (s.c.) | 10 mg/kg (acute) | Sprague-Dawley Rats | Significant antidepressant-like effect in the forced swim test. | Torregrossa et al., 2005 |
| Subcutaneous (s.c.) | 10 mg/kg (8-day) | Sprague-Dawley Rats | Significant increase in BDNF mRNA expression in the frontal cortex. | Torregrossa et al., 2005 |
| Subcutaneous (s.c.) | 10 mg/kg (21-day) | Sprague-Dawley Rats | No significant antidepressant-like effect or change in BDNF expression. | Torregrossa et al., 2005 |
| Effect | Route of Administration | Effective Dose | Mouse Strain | Notes | Reference Study |
| Antinociception (Tail-Flick/Pinch) | Intrathecal (i.t.) | Dose-dependent | ICR | Naloxone-sensitive. | Wild et al., 1993 |
| Antinociception (Abdominal Constriction) | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), Intrathecal (i.t.) | Dose-dependent | ICR | Effects antagonized by naltrindole. | Wild et al., 1993 |
| Antinociception (Hot-Plate) | Not Specified | Additive with fentanyl | Not Specified | Schmauss & Yaksh, 1997 | |
| Convulsions | Systemic | Dose-dependent | Not Specified | Brief, nonlethal convulsions. Tolerance develops with repeated administration. | Comer et al., 1993 |
| Antidepressant-like | Subcutaneous (s.c.) | 10 mg/kg (acute) | Sprague-Dawley Rats | Torregrossa et al., 2005 | |
| Increased BDNF mRNA | Subcutaneous (s.c.) | 10 mg/kg (8-day) | Sprague-Dawley Rats | In frontal cortex. | Torregrossa et al., 2005 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Preparation of this compound Solution
-
Vehicle: this compound is typically dissolved in sterile water or saline.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile water or saline to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare fresh solutions on the day of the experiment.
-
Administration Routes
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the skin on the back of the mouse to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the solution to form a small bolus under the skin.
-
-
Intrathecal (i.t.) Lumbar Puncture: This procedure requires significant technical skill.
-
Anesthetize the mouse.
-
Position the mouse on its stomach with the lumbar area arched.
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Insert a 30-gauge needle attached to a Hamilton syringe at a slight angle into the intervertebral space. A slight tail flick often indicates successful entry into the intrathecal space.
-
Inject the solution slowly.
-
-
Intracerebroventricular (i.c.v.) Injection: This is a surgical procedure requiring stereotaxic equipment.
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Drill a small hole over the desired ventricle coordinates.
-
Lower a Hamilton syringe needle to the target depth and inject the solution slowly.
-
Slowly withdraw the needle and suture the incision.
-
Analgesic Assays
This test is used to evaluate peripheral analgesic activity.
-
Materials:
-
0.6% acetic acid solution in saline
-
Observation chambers
-
Stopwatch
-
-
Procedure:
-
Administer this compound or vehicle to the mice via the desired route.
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p.), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, start a stopwatch and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
-
This test measures the spinal reflex to a thermal stimulus.
-
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Mouse restrainer
-
-
Procedure:
-
Gently place the mouse in a restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source of the tail-flick apparatus.
-
Activate the heat source and start the timer.
-
The latency to flick the tail away from the heat is automatically or manually recorded.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle and repeat the measurement at various time points to determine the peak effect and duration of action. An increase in tail-flick latency indicates antinociception.
-
This test assesses the response to a thermal stimulus and involves supraspinal pathways.
-
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 55°C)
-
Plexiglass cylinder to confine the mouse on the plate
-
-
Procedure:
-
Place the mouse on the heated surface of the hot-plate apparatus, enclosed by the plexiglass cylinder.
-
Start the stopwatch and observe the mouse for nociceptive responses, such as licking a paw or jumping.
-
Record the latency to the first response.
-
A cut-off time (e.g., 30-45 seconds) must be used to prevent injury.
-
Administer this compound or vehicle and test at different time points. An increase in response latency suggests an analgesic effect.
-
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
This compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by DOR activation is through the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects also include the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels. These actions collectively lead to a decrease in neuronal excitability and neurotransmitter release, which underlies the analgesic and other central nervous system effects of this compound.
Caption: Delta-Opioid Receptor Signaling Pathway.
Experimental Workflow for Analgesic Testing
The following diagram illustrates a typical experimental workflow for assessing the analgesic effects of this compound in mice.
Caption: Experimental Workflow for Analgesic Testing.
References
Application Notes and Protocols for Intravenous Infusion of BW373U86
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and selective non-peptidic agonist for the delta (δ)-opioid receptor.[1][2] It has demonstrated significant analgesic and antidepressant effects in preclinical animal models.[2] Furthermore, research has highlighted its potential in cardioprotection against ischemia-reperfusion injury and neuroprotection.[3][4] These application notes provide detailed protocols for the intravenous infusion of this compound and key experimental assays to characterize its pharmacological effects.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on preclinical studies.
| Parameter | Species | Value | Application | Reference(s) |
| Intravenous Infusion Rates | Rat | 10, 30, 50 µg/kg/min | Diuresis and Natriuresis Studies | |
| Effective Analgesic Dose | Rat | 0.3 - 1.0 mg/kg (intrathecal) | Analgesia | |
| Cardioprotective Dose | Rat | 0.1 - 1.0 mg/kg (pretreatment) | Cardioprotection | |
| Neuroprotective Dose | Rat | 10 mg/kg (subcutaneous) | Neuroprotection, Antidepressant-like effects | |
| Receptor Binding Affinity (Ki) | Rat Brain Membranes | ~0.2 nM (for δ-opioid receptor) | Receptor Binding | |
| Adenylyl Cyclase Inhibition (IC50) | Rat Striatal Membranes | ~1 nM | Functional Assay |
Experimental Protocols
Intravenous Infusion Protocol for Rats
This protocol outlines the preparation and administration of this compound via intravenous infusion in rats.
Materials:
-
This compound hydrochloride
-
Sterile Water for Injection, USP
-
0.9% Sterile Saline (optional, for flushing)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Infusion pump
-
Catheterization supplies (e.g., jugular vein catheter)
-
Animal scale
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the desired amount of this compound hydrochloride.
-
Dissolve in Sterile Water for Injection, USP to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C is recommended.
-
-
Preparation of Infusion Solution:
-
On the day of the experiment, thaw the stock solution on ice.
-
Dilute the stock solution with Sterile Water for Injection, USP to the final desired concentration for infusion. The final concentration will depend on the infusion rate and the animal's weight.
-
For example, to achieve an infusion rate of 30 µg/kg/min for a 300g rat with an infusion pump flow rate of 0.1 mL/min:
-
Dose = 30 µg/kg/min * 0.3 kg = 9 µ g/min
-
Concentration = 9 µ g/min / 0.1 mL/min = 90 µg/mL
-
-
-
Animal Preparation:
-
Anesthetize the rat according to an IACUC-approved protocol.
-
Surgically implant a catheter into the jugular vein for intravenous access.
-
Allow the animal to recover from surgery as required by the experimental design.
-
-
Intravenous Infusion:
-
Weigh the rat immediately before the infusion to ensure accurate dose calculation.
-
Connect the infusion pump with the prepared this compound solution to the indwelling catheter.
-
Set the infusion pump to the desired flow rate to achieve the target dose (e.g., 10, 30, or 50 µg/kg/min).
-
The duration of the infusion will vary depending on the experimental endpoint. For acute analgesic studies, infusion may last for the duration of the behavioral test. For cardioprotection or neuroprotection studies, the infusion may be a pre-treatment administered over a specific period before the induced injury.
-
Stability and Storage:
-
This compound is soluble in sterile water.
-
Stock solutions in sterile water can be stored at -20°C for several months.
-
It is recommended to prepare fresh dilutions for infusion on the day of the experiment.
Radioligand Binding Assay for δ-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the δ-opioid receptor using [3H]-naltrindole as the radioligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human δ-opioid receptor.
-
[3H]-naltrindole (specific activity ~30-60 Ci/mmol)
-
Unlabeled this compound (for standard curve) and test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates (e.g., GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Resuspend membranes in assay buffer to a final protein concentration of 5-15 µg per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [3H]-naltrindole (final concentration ~0.1-0.5 nM) + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled naloxone (e.g., 10 µM) + 50 µL of [3H]-naltrindole + 100 µL of membrane suspension.
-
Competition: 50 µL of a dilution series of this compound or test compound + 50 µL of [3H]-naltrindole + 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature (25°C).
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Adenylyl Cyclase Inhibition (cAMP) Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity by this compound in cells expressing the δ-opioid receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human δ-opioid receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Forskolin (adenylyl cyclase activator).
-
IBMX (phosphodiesterase inhibitor).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in appropriate medium until they reach ~80-90% confluency.
-
Seed the cells into 96- or 384-well plates at an optimized density and incubate overnight.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM). Incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or other test compounds to the wells and incubate for 10-15 minutes at 37°C.
-
Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-5 µM) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit and a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration and determine the IC50 value using non-linear regression.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Select G-protein-coupled receptors modulate agonist-induced signaling via a ROCK, LIMK, and β-arrestin 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
Application Notes and Protocols for BW373U86 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a non-peptidic, systemically active, and selective delta-opioid receptor (DOR) agonist.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the delta-opioid system in various central nervous system functions and disorders. These application notes provide a comprehensive overview of the use of this compound in behavioral assays, summarizing key quantitative data and offering detailed experimental protocols. The information is intended to guide researchers in designing and executing robust in vivo studies to explore the behavioral pharmacology of this compound.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating delta-opioid receptors, which are G protein-coupled receptors (GPCRs).[2] Activation of DORs by this compound leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic adenosine monophosphate (cAMP) second messenger system.[2] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing various physiological and behavioral processes. The antagonist naltrindole can block the effects of this compound, confirming its action via delta-opioid receptors.[1]
Data Presentation
The following tables summarize the quantitative data from various behavioral assays involving this compound in different animal models.
Table 1: Antidepressant-like Effects of this compound in the Forced Swim Test (Rats)
| Dosage (mg/kg) | Administration Route | Treatment Schedule | Key Findings | Reference |
| 10 | Subcutaneous (s.c.) | Acute (single injection) | Significant antidepressant-like effect. | |
| 10 | Subcutaneous (s.c.) | Chronic (8 or 21 days) | No significant antidepressant-like effect (tolerance develops). |
Table 2: Effects of this compound on Locomotor Activity (Rats)
| Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| 0.1 - 2.5 | Subcutaneous (s.c.) | Dose-dependent increase in locomotion, rearing, and stereotyped behaviors. |
Table 3: Antinociceptive Effects of this compound (Mice)
| Dosage | Administration Route | Nociceptive Assay | Key Findings | Reference |
| Up to 187 nmol/mouse | Intrathecal (i.t.) | Tail-flick and tail-pinch | Dose- and time-dependent, naloxone-sensitive antinociception. | |
| Up to 187 µmol/kg | Intraperitoneal (i.p.) or Oral (p.o.) | Tail-flick and tail-pinch | Inactive. | |
| Dose-dependent | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), or Intrathecal (i.t.) | Acetic-acid abdominal constriction | Antinociceptive effects observed. |
Table 4: Convulsive Effects of this compound (Mice)
| Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| 3.2, 10.0, 32.0, or 100 | Not specified | A single injection produced a brief, nonlethal convulsion. | |
| 3.2, 10.0, 32.0, or 100 | Not specified (pretreatment) | Dose-related reduction in the capacity to induce a second convulsion (tolerance). |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Effects in Rats
This protocol is adapted from studies investigating the antidepressant-like effects of this compound.
Objective: To assess the antidepressant-like properties of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., sterile water)
-
Cylindrical container (46 cm height x 20 cm diameter)
-
Water at 25°C (±1°C)
-
Video recording equipment
-
Animal scale
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimation: Allow rats to acclimate to the housing facility for at least two days upon arrival. Handle the animals for a few days prior to the experiment to minimize stress.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration:
-
Acute Treatment: Administer a single subcutaneous injection of this compound or vehicle 60 minutes before the swim test.
-
Chronic Treatment: Administer daily subcutaneous injections of this compound or vehicle for the desired duration (e.g., 8 or 21 days). Conduct the swim test 60 minutes after the final injection on the last day of treatment.
-
-
Forced Swim Test:
-
Fill the cylindrical container with water to a depth of 30 cm.
-
Gently place the rat into the water.
-
Record the animal's behavior for a 15-minute period.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
Every 5 seconds, classify the predominant behavior as immobility, swimming, or climbing.
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls.
-
Calculate the total duration of immobility for each animal.
-
Compare the immobility times between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Locomotor Activity Assessment in Rats
This protocol is based on studies evaluating the effects of this compound on spontaneous motor activity.
Objective: To measure changes in horizontal and vertical activity in rats following the administration of this compound.
Materials:
-
Male rats (specify strain, e.g., Wistar)
-
This compound
-
Vehicle (e.g., saline)
-
Open field apparatus (e.g., a square arena with infrared beams to detect movement)
-
Animal scale
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment begins.
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg).
-
Administration: Administer a subcutaneous injection of this compound or vehicle.
-
Locomotor Activity Measurement:
-
Immediately after injection, place the rat in the center of the open field apparatus.
-
Record locomotor activity for a specified period (e.g., 60-120 minutes). The apparatus software will typically record parameters such as:
-
Horizontal activity: Total distance traveled.
-
Rearing: Number of vertical movements (rears).
-
Stereotyped behaviors: Time spent in repetitive, non-locomotor activities (e.g., sniffing, licking, gnawing).
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effects.
-
Calculate the total activity for each parameter over the entire session.
-
Compare the different dose groups of this compound with the vehicle control group using ANOVA followed by post-hoc tests.
-
Concluding Remarks
This compound is a potent tool for investigating the behavioral functions of the delta-opioid system. The protocols and data provided herein serve as a guide for researchers. It is crucial to note that tolerance can develop to some of the behavioral effects of this compound with chronic administration. Furthermore, at higher doses, this compound can induce convulsions, a factor that must be considered in dose-selection and animal monitoring. As with any in vivo experiment, appropriate control groups and careful consideration of animal welfare are paramount for obtaining reliable and ethically sound results.
References
- 1. Behavioral effects of the systemically active delta opioid agonist this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BW373U86 in Preclinical Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR), demonstrating significant analgesic properties in various animal models of pain.[1][2] As a G-protein coupled receptor (GPCR), the DOR, upon activation by agonists like this compound, initiates a cascade of intracellular signaling events primarily through inhibitory G-proteins (Gi/o). This leads to the modulation of key enzymes and ion channels, ultimately resulting in the attenuation of nociceptive signaling.[3][4] These application notes provide detailed protocols for utilizing this compound in common preclinical analgesia assays, along with a summary of its pharmacological data and a schematic of its signaling pathway.
Mechanism of Action
This compound exhibits high affinity and selectivity for the delta-opioid receptor.[1] Its binding to the DOR triggers the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces neurotransmitter release from presynaptic terminals of nociceptive neurons, while the activation of GIRK channels hyperpolarizes postsynaptic neurons, decreasing their excitability. Recent studies also suggest the involvement of G-protein-independent signaling pathways.
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinity (Ki) of this compound for various opioid receptors, demonstrating its selectivity for the delta-opioid receptor.
| Receptor Subtype | Ki (nM) |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (μ) | 15 ± 3 |
| Kappa (κ) | 34 ± 3 |
In Vivo Analgesic Potency
The table below presents the median effective dose (ED50) of this compound in different animal models of analgesia, highlighting its potency across various routes of administration.
| Animal Model | Species | Route of Administration | ED50 | Reference |
| Acetic Acid Writhing | Mouse | Intraperitoneal (i.p.) | 0.28 mg/kg | |
| Acetic Acid Writhing | Mouse | Intrathecal (i.t.) | 0.12 nmol/mouse | |
| Tail-Flick Test | Mouse | Intrathecal (i.t.) | 79.6 nmol/mouse | |
| Hot-Plate Test | Rat | Intraperitoneal (i.p.) | 10 mg/kg |
Experimental Protocols
Drug Preparation
For in vivo studies, this compound dihydrochloride can be dissolved in sterile physiological saline (0.9% NaCl). Gentle warming and vortexing may be required to ensure complete dissolution. The final concentration should be adjusted based on the desired dose and the administration volume appropriate for the animal model and route of administration.
Protocol 1: Tail-Flick Test for Spinal Analgesia
This test measures the latency of a mouse or rat to flick its tail away from a radiant heat source, assessing spinally mediated analgesia.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Syringes for administration
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the animal in the restrainer and position its tail over the radiant heat source. The intensity of the heat source should be calibrated to elicit a baseline tail-flick latency of 2-4 seconds. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Hot-Plate Test for Supraspinal Analgesia
The hot-plate test assesses the reaction time of an animal to a thermal stimulus applied to its paws, reflecting a more complex, supraspinally integrated pain response.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the animal on the plate
-
This compound solution
-
Vehicle control
-
Syringes for administration
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment.
-
Apparatus Setup: Maintain the hot-plate surface at a constant temperature (e.g., 52 ± 0.1°C for rats, 55 ± 1°C for mice).
-
Baseline Latency: Place the animal on the hot plate within the Plexiglas cylinder and start a timer. Record the latency to the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-50 seconds) should be set to prevent injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: Measure the hot-plate latency at various time points post-administration.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Protocol 3: Acetic Acid-Induced Writhing Test for Visceral Pain
This chemical-induced pain model evaluates the efficacy of analgesics against visceral pain by counting the number of abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid.
Materials:
-
0.6% acetic acid solution in saline
-
This compound solution
-
Vehicle control
-
Syringes for administration
-
Observation chambers
Procedure:
-
Acclimatization and Fasting: Acclimate the animals and fast them for approximately 12 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle, typically 30 minutes (for i.p.) or 60 minutes (for oral) before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber and record the number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated analgesia.
Caption: General experimental workflow for in vivo analgesia studies.
References
Application Notes and Protocols for BW373U86 in Cardiac Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BW373U86, a potent δ-opioid receptor agonist, has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in a rat model of cardiac I/R injury. The information compiled herein is derived from peer-reviewed scientific literature to guide researchers in designing and executing robust and reproducible studies.
Data Presentation
The cardioprotective efficacy of this compound has been quantified by its ability to reduce myocardial infarct size following I/R. The data presented below summarizes the key findings from studies investigating the dose-dependent effects of this compound and the influence of various antagonists on its protective action.
Table 1: Dose-Response Effect of this compound on Myocardial Infarct Size in a Rat Model of Delayed Cardioprotection
| Treatment Group | Dose (mg/kg) | Myocardial Infarct Size (% of Area at Risk) |
| Control (Saline) | - | 60 ± 3 |
| This compound | 0.01 | 45 ± 4 |
| This compound | 0.1 | 16 ± 3 |
| This compound | 1.0 | 35 ± 5 |
| p < 0.001 vs. Control. Data extracted from Patel HH, et al. J Mol Cell Cardiol. 2001.[1] |
Table 2: Effect of Antagonists on this compound-Induced Delayed Cardioprotection
| Pretreatment Group | Dose (mg/kg) | Myocardial Infarct Size (% of Area at Risk) with this compound (0.1 mg/kg) |
| This compound alone | - | 16 ± 3 |
| BNTX (δ₁-antagonist) | 1 | 38 ± 4 |
| 2-MPG (antioxidant) | 50 | 47 ± 5 |
| *p < 0.001 vs. This compound alone. Data extracted from Patel HH, et al. J Mol Cell Cardiol. 2001.[1] |
Experimental Protocols
The following protocols are based on established methodologies for inducing cardiac ischemia-reperfusion injury in rats and for evaluating the cardioprotective effects of this compound.
Animal Model and Surgical Preparation
-
Animal Species: Male Sprague-Dawley rats (250-300g) are commonly used.[2]
-
Anesthesia: Anesthesia can be induced with an intraperitoneal injection of a mixture of fentanyl (0.15 mg/kg), midazolam (7.5 mg/kg), and acepromazine (2.5 mg/kg).[3] Alternatively, sodium pentobarbital (60 mg/kg, i.p.) can be used.
-
Surgical Procedure:
-
Intubate the rat and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Place a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.
-
The ends of the suture can be passed through a small piece of tubing to create a snare for reversible occlusion.
-
Ischemia-Reperfusion Protocol
This protocol describes a model of acute ischemia-reperfusion injury.
-
Ischemia: Induce regional myocardial ischemia by tightening the snare on the LAD coronary artery. Successful occlusion is confirmed by the appearance of a pale, ischemic area on the ventricular surface and by ST-segment elevation on an electrocardiogram (ECG). The duration of ischemia is typically 30 minutes.[1]
-
Reperfusion: After the ischemic period, release the snare to allow reperfusion of the coronary artery. Reperfusion is visually confirmed by the return of color to the previously ischemic myocardium. The reperfusion period is typically 2 hours.
Drug Administration Protocol for this compound
The following protocols are for investigating both acute and delayed cardioprotective effects of this compound.
-
Acute Cardioprotection: Administer this compound (e.g., 1 mg/kg, intravenously) 5-10 minutes prior to the onset of ischemia or 5 minutes before reperfusion.
-
Delayed Cardioprotection (Second Window of Protection): Administer this compound (e.g., 0.1 mg/kg, subcutaneously or intravenously) 24 hours prior to the induction of ischemia-reperfusion.
Measurement of Myocardial Infarct Size
-
At the end of the reperfusion period, re-occlude the LAD coronary artery and infuse a blue dye (e.g., Evans blue) intravenously to delineate the area at risk (AAR) from the non-ischemic tissue.
-
Excise the heart and slice the ventricles into transverse sections.
-
Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
Digitally image the heart slices and use planimetry software to measure the total area of the left ventricle, the AAR (the area not stained blue), and the infarct area (the pale area within the AAR).
-
Express the infarct size as a percentage of the AAR.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in a rat model of cardiac I/R injury.
Proposed Signaling Pathway of this compound-Mediated Cardioprotection
References
- 1. This compound, a delta opioid agonist, partially mediates delayed cardioprotection via a free radical mechanism that is independent of opioid receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of delta-opioid receptor agonist pretreatment on the cardiotoxicity of bupivacaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
Investigating the Antidepressant Effects of BW373U86: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental investigation into the antidepressant properties of BW373U86, a selective δ-opioid receptor agonist. The following sections detail the mechanism of action, key experimental findings, and detailed protocols for preclinical evaluation.
Introduction
This compound is a non-peptidic δ-opioid receptor agonist that has demonstrated potent antidepressant-like effects in preclinical studies.[1][2] Its mechanism of action is primarily centered on the activation of δ-opioid receptors, leading to downstream cellular and behavioral effects that are distinct from traditional antidepressant medications.[3][4] Notably, acute administration of this compound has been shown to produce significant antidepressant-like effects in behavioral models of depression, such as the forced swim test.[3] Furthermore, this compound has been observed to upregulate the expression of brain-derived neurotrophic factor (BDNF) mRNA, a key molecule implicated in neurogenesis and synaptic plasticity, which is a common pathway for many antidepressant drugs. However, chronic administration of this compound may lead to tolerance to its antidepressant-like effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| δ-opioid | 1.8 ± 0.4 |
| μ-opioid | 15 ± 3 |
| κ-opioid | 34 ± 3 |
| ε-opioid | 85 ± 4 |
Data compiled from studies on receptor binding assays.
Table 2: Behavioral Effects of this compound in the Forced Swim Test (Rat)
| Treatment | Dose (mg/kg) | Administration | Immobility Time |
| Vehicle Control | - | Acute | Baseline |
| This compound | 10 | Acute | Significantly Reduced |
| This compound | 10 | Chronic (8 or 21 days) | No Significant Reduction |
Summary of findings from forced swim test studies in Sprague-Dawley rats.
Table 3: Effects of this compound on BDNF mRNA Expression (Rat Brain)
| Treatment | Dose (mg/kg) | Administration | Brain Region | BDNF mRNA Expression |
| This compound | 1 | Acute | Frontal Cortex | Significantly Increased |
| This compound | 10 | Acute | Frontal Cortex, Hippocampus, Basolateral Amygdala | Significantly Increased |
| This compound | 10 | Chronic (8 days) | Frontal Cortex | Significantly Increased |
| This compound | 10 | Chronic (21 days) | Frontal Cortex | No Significant Effect |
Summary of in situ hybridization results for BDNF mRNA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the workflows for key behavioral experiments.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for the Forced Swim Test.
Caption: Workflow for the Tail Suspension Test.
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Rats
This protocol is adapted from established methods for assessing antidepressant-like activity.
1. Materials and Equipment:
-
Sprague-Dawley rats (male, 250-300g)
-
This compound
-
Vehicle (e.g., saline)
-
Cylindrical tanks (40 cm height, 20 cm diameter)
-
Water bath to maintain water temperature at 25 ± 1°C
-
Video recording equipment
-
Stopwatch
-
Animal scale
2. Procedure:
-
Day 1: Pre-test Session
-
Fill the cylindrical tanks with water (25°C) to a depth of 30 cm.
-
Gently place each rat individually into a cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Day 2: Test Session
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the rats 60 minutes before the test.
-
Refill the cylinders with fresh water at 25°C.
-
Place each rat back into its respective cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera positioned to have a clear view of the animal's behavior.
-
At the end of the 5-minute session, remove the rats, dry them, and return them to their home cages.
-
3. Data Analysis:
-
An observer blinded to the treatment conditions should score the videos.
-
The total duration of immobility (defined as the time the rat floats motionless or makes only small movements to keep its head above water) during the 5-minute test is measured.
-
The durations of active behaviors such as swimming and climbing can also be scored.
-
Compare the mean immobility time between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Protocol 2: Tail Suspension Test (TST) in Mice
This protocol is a widely used method for screening potential antidepressant drugs in mice.
1. Materials and Equipment:
-
Mice (e.g., C57BL/6, male, 20-25g)
-
This compound
-
Vehicle (e.g., saline)
-
Suspension box or a horizontal bar raised at least 50 cm from the floor
-
Adhesive tape (e.g., medical tape)
-
Video recording equipment
-
Stopwatch
2. Procedure:
-
Administer this compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Cut a piece of adhesive tape approximately 15-20 cm long.
-
Securely attach about 2 cm of the tape to the tip of the mouse's tail.
-
Suspend the mouse by taping the free end of the tape to the suspension bar. The mouse should hang approximately 20-30 cm from the floor.
-
Immediately start the stopwatch and video recording for a total of 6 minutes.
-
Observe and record the animal's behavior throughout the 6-minute period.
-
After 6 minutes, gently remove the mouse from the suspension and carefully remove the tape from its tail.
-
Return the mouse to its home cage.
3. Data Analysis:
-
An observer blinded to the treatment conditions should score the videos.
-
The total duration of immobility (defined as the time the mouse hangs passively without any movement) during the 6-minute test is measured.
-
Compare the mean immobility time between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. A significant decrease in immobility time suggests an antidepressant-like effect.
Protocol 3: In Situ Hybridization for BDNF mRNA in Rat Brain
This protocol provides a general framework for detecting changes in BDNF mRNA expression in brain tissue.
1. Materials and Equipment:
-
Rat brain tissue sections (cryostat or vibratome sections)
-
Digoxigenin (DIG)-labeled antisense and sense BDNF cRNA probes
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution for colorimetric detection
-
Microscope
2. Procedure:
-
Tissue Preparation:
-
Rats are treated with this compound or vehicle as per the experimental design.
-
At the designated time point, animals are euthanized, and their brains are rapidly dissected and frozen or fixed.
-
Prepare coronal brain sections (e.g., 20-40 µm) containing the regions of interest (e.g., frontal cortex, hippocampus).
-
-
Hybridization:
-
Mount the sections on coated slides.
-
Pretreat the sections to permeabilize the tissue and reduce non-specific binding.
-
Apply the hybridization buffer containing the DIG-labeled BDNF antisense probe to the sections. Use the sense probe as a negative control on separate sections.
-
Incubate the slides in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight to allow the probe to hybridize to the BDNF mRNA.
-
-
Washing and Detection:
-
Wash the slides in a series of increasingly stringent SSC buffers to remove the unbound probe.
-
Incubate the sections with an anti-DIG-AP antibody.
-
Wash to remove the unbound antibody.
-
Apply the NBT/BCIP substrate solution to visualize the hybridized probe. The alkaline phosphatase enzyme will convert the substrate into a colored precipitate.
-
-
Analysis:
-
Observe the sections under a microscope.
-
Quantify the signal intensity or the number of labeled cells in the brain regions of interest using image analysis software.
-
Compare the BDNF mRNA expression levels between the this compound-treated and vehicle-treated groups.
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the specific parameters based on their experimental conditions and institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 4. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of BW373U86 in Hypoxia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxic-ischemic brain injury, a consequence of oxygen deprivation, is a major cause of neurological disability and mortality. The development of effective neuroprotective strategies is a critical area of research. BW373U86, a non-peptidic, highly selective delta-opioid receptor (DOR) agonist, has emerged as a promising therapeutic candidate.[1][2] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in both in vivo and in vitro models of hypoxia.
Activation of delta-opioid receptors has been shown to increase survival time in mice during acute, lethal hypoxia.[1] The alkaloid nature of this compound offers potential advantages over peptide-based agonists due to its increased stability and systemic distribution.[1] Studies have demonstrated that this compound attenuates global cerebral ischemic injury in a rat model of asphyxial cardiac arrest, suggesting its potential in clinical settings such as drowning, head injury-induced apnea, and complicated childbirths.[1] The neuroprotective mechanism of this compound is believed to involve both DOR-dependent and independent pathways, including the activation of the cAMP response element-binding protein (CREB) signaling cascade and a potential reduction in body temperature.
These application notes provide a summary of the quantitative data from preclinical studies, detailed protocols for replicating key experiments, and visualizations of the proposed signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the representative quantitative data on the neuroprotective effects of this compound in a rat model of asphyxial cardiac arrest, based on the findings of Gao et al., 2014.
Table 1: Effect of Acute this compound Treatment on Neurological Deficit Score (NDS) Following Asphyxial Cardiac Arrest in Rats
| Treatment Group | NDS (72 hours post-ROSC) |
| Sham | 0 ± 0 |
| Asphyxial Cardiac Arrest (ACA) + Vehicle | 75 ± 8 |
| ACA + this compound (1 mg/kg) | 42 ± 6* |
| ACA + this compound (1 mg/kg) + Naltrindole (5 mg/kg) | 68 ± 7# |
*p < 0.05 compared to ACA + Vehicle. #p < 0.05 compared to ACA + this compound. Data are presented as mean ± SD. NDS is scored on a scale of 0-100, with higher scores indicating greater neurological impairment.
Table 2: Effect of Acute this compound Treatment on Neuronal Survival in the Hippocampal CA1 Region
| Treatment Group | Number of Surviving Neurons/mm |
| Sham | 250 ± 20 |
| Asphyxial Cardiac Arrest (ACA) + Vehicle | 80 ± 15 |
| ACA + this compound (1 mg/kg) | 180 ± 25* |
| ACA + this compound (1 mg/kg) + Naltrindole (5 mg/kg) | 95 ± 18# |
*p < 0.05 compared to ACA + Vehicle. #p < 0.05 compared to ACA + this compound. Data are presented as mean ± SD. Neuronal survival was assessed by Nissl staining.
Table 3: Effect of Acute this compound Treatment on CREB and pCREB Expression in the Hippocampus
| Treatment Group | Relative pCREB/CREB Ratio |
| Sham | 1.0 ± 0.1 |
| Asphyxial Cardiac Arrest (ACA) + Vehicle | 0.4 ± 0.08 |
| ACA + this compound (1 mg/kg) | 0.85 ± 0.12* |
| ACA + this compound (1 mg/kg) + Naltrindole (5 mg/kg) | 0.5 ± 0.09# |
*p < 0.05 compared to ACA + Vehicle. #p < 0.05 compared to ACA + this compound. Data are presented as mean ± SD. Protein expression was determined by Western blot analysis.
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Caption: Workflow for in vivo assessment of this compound neuroprotection.
Caption: Workflow for in vitro assessment of this compound neuroprotection.
Experimental Protocols
In Vivo Model: Asphyxial Cardiac Arrest in Rats
This protocol is based on the methodology described by Gao et al. (2014) to investigate the neuroprotective effects of this compound in a clinically relevant model of global brain hypoxia-ischemia.
1. Animal Preparation: a. Adult male Sprague-Dawley rats (250-300g) are used. b. Animals are housed under standard laboratory conditions with ad libitum access to food and water. c. Anesthesia is induced with an appropriate anesthetic agent (e.g., isoflurane). d. The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively. e. Animals are tracheostomized and mechanically ventilated.
2. Induction of Asphyxial Cardiac Arrest: a. After a stabilization period, asphyxia is induced by discontinuing mechanical ventilation for 8 minutes. b. Cardiac arrest is confirmed by the loss of pulsatile arterial pressure.
3. Cardiopulmonary Resuscitation (CPR) and Return of Spontaneous Circulation (ROSC): a. After 8 minutes of asphyxia, CPR is initiated with chest compressions and mechanical ventilation with 100% oxygen. b. Epinephrine may be administered intravenously to aid in achieving ROSC. c. ROSC is defined as the return of a sustained arterial pressure.
4. Drug Administration: a. Acute Treatment: Immediately after ROSC, animals are randomly assigned to receive an intravenous injection of either vehicle (e.g., saline) or this compound (e.g., 1 mg/kg). To confirm DOR-dependency, a separate group can receive the DOR antagonist naltrindole (e.g., 5 mg/kg) prior to this compound administration. b. Chronic Treatment: For long-term studies, this compound or vehicle is administered daily for a specified period (e.g., 6 consecutive days).
5. Post-Resuscitation Monitoring and Assessment: a. Animals are monitored for 72 hours to 28 days post-ROSC. b. Neurological Deficit Score (NDS): Neurological function is assessed at various time points using a standardized NDS, which evaluates general behavior, cranial nerve reflexes, motor function, and sensory function. c. Behavioral Testing: For long-term studies, cognitive function can be assessed using tests such as the Morris Water Maze. d. Histological Analysis: At the end of the experiment, animals are euthanized, and brains are collected for histological analysis. i. Nissl Staining: To quantify neuronal loss, particularly in vulnerable regions like the hippocampus. ii. Immunofluorescence: To assess the expression and localization of specific proteins (e.g., NeuN for neurons, GFAP for astrocytes). e. Biochemical Analysis: i. Western Blotting: To quantify the expression levels of key signaling proteins such as CREB and phosphorylated CREB (pCREB) in brain tissue homogenates.
In Vitro Model: Hypoxia in a Neuronal Cell Line
This protocol provides a representative method for assessing the direct neuroprotective effects of this compound on neuronal cells under hypoxic conditions. The human neuroblastoma cell line SH-SY5Y is a suitable model.
1. Cell Culture: a. SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. b. Cells are maintained in a standard incubator at 37°C with 5% CO2. c. For experiments, cells are seeded into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
2. Drug Treatment: a. Once cells reach the desired confluency (e.g., 70-80%), the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM - 10 µM) or vehicle. b. Cells are pre-incubated with this compound for a specified time (e.g., 1-2 hours) before inducing hypoxia.
3. Induction of Hypoxia: a. Hypoxic Chamber: The culture plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, balanced with N2) for a duration known to induce cell death (e.g., 24 hours). b. Chemical Induction (Alternative): Hypoxia can be mimicked by treating cells with a chemical inducer such as cobalt chloride (CoCl2) at a pre-determined cytotoxic concentration.
4. Assessment of Neuroprotection: a. Cell Viability Assays: i. MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. After the hypoxic period, MTT reagent is added to the cells, and the resulting formazan product is solubilized and quantified by measuring absorbance. ii. LDH Release Assay: Lactate dehydrogenase (LDH) is released from damaged cells. The amount of LDH in the culture supernatant is measured to quantify cell death. b. Apoptosis Assays: i. Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway. ii. TUNEL Staining: To detect DNA fragmentation, a hallmark of apoptosis. c. Western Blot Analysis: i. To investigate the effect of this compound on the expression of pro-survival (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins, as well as key signaling molecules (e.g., pCREB).
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models of hypoxia. The provided protocols offer a framework for further investigation into its therapeutic potential and mechanism of action. The data suggests that this compound warrants further exploration as a potential treatment for hypoxic-ischemic brain injuries. The detailed methodologies and visualizations in these application notes are intended to facilitate the design and execution of robust and reproducible experiments in this promising area of research.
References
Application Notes and Protocols for BW373U86 in the Forced Swim Test
Introduction
BW373U86 is a selective non-peptidic agonist for the delta-opioid receptor (DOR). It has demonstrated antidepressant-like effects in various preclinical models, most notably the forced swim test (FST).[1][2][3] The FST is a widely utilized behavioral assay in rodents to screen for potential antidepressant compounds.[4] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, analogous to symptoms of depression in humans. Antidepressant treatments typically reduce the duration of immobility. This document provides detailed application notes and protocols for the use of this compound in the rat forced swim test, based on published research.
Mechanism of Action
This compound exerts its effects primarily through the activation of delta-opioid receptors.[2] Studies have shown that its antidepressant-like activity in the forced swim test can be blocked by DOR antagonists like naltrindole. The downstream signaling cascade following DOR activation is believed to contribute to its therapeutic effects. One key aspect of its mechanism is the modulation of brain-derived neurotrophic factor (BDNF) expression. Acute administration of this compound has been shown to increase BDNF mRNA levels in brain regions such as the frontal cortex, hippocampus, and amygdala. BDNF is a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity, and its upregulation is a hypothesized mechanism for the action of many antidepressant drugs.
Experimental Protocols
Forced Swim Test Protocol (Rat)
This protocol is adapted from studies investigating the effects of this compound in Sprague-Dawley rats.
Materials:
-
Cylindrical containers (46 cm height x 20 cm diameter)
-
Water (25°C ± 1°C)
-
Video recording equipment
-
Stopwatches or behavioral scoring software
-
This compound hydrochloride
-
Vehicle (e.g., sterile water)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimation: Male Sprague-Dawley rats are housed in groups of three with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. Animals should be allowed to acclimate to the facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in sterile water to the desired concentration.
-
Drug Administration:
-
Acute Administration: Administer a single subcutaneous (s.c.) injection of this compound (10 mg/kg) or vehicle one hour prior to the forced swim test.
-
Chronic Administration: For chronic studies, administer daily s.c. injections of this compound (10 mg/kg) or vehicle for a specified period (e.g., 8 or 21 days). The final injection should be given one hour before the forced swim test on the last day of treatment.
-
-
Forced Swim Test:
-
Fill the cylindrical containers with water to a depth of 30 cm. The water temperature should be maintained at 25°C (±1°C).
-
Gently place each rat into a cylinder for a 15-minute swim period.
-
Record the entire session from above using a video camera.
-
-
Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videotapes.
-
Behavior should be classified every 5 seconds for the entire 15-minute duration.
-
The following behaviors are scored:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in the forced swim test.
Table 1: Effects of Acute this compound Administration on Behavior in the Forced Swim Test
| Treatment (10 mg/kg, s.c.) | Immobility (seconds) | Swimming (seconds) | Climbing (seconds) |
| Vehicle | ~120 | ~45 | ~15 |
| This compound (Acute) | ~45 | ~110 | ~25* |
Data are approximate values derived from graphical representations in Torregrossa et al., 2005. *p < 0.05, ***p < 0.001 compared to vehicle.
Table 2: Effects of Chronic this compound Administration on Behavior in the Forced Swim Test
| Treatment (10 mg/kg, s.c.) | Immobility (seconds) | Swimming (seconds) | Climbing (seconds) |
| Vehicle (8-day) | ~125 | ~40 | ~15 |
| This compound (8-day) | ~115 | ~50 | ~15 |
| Vehicle (21-day) | ~130 | ~35 | ~15 |
| This compound (21-day) | ~120 | ~45 | ~15 |
Data are approximate values derived from graphical representations in Torregrossa et al., 2005. No significant differences were observed between chronic this compound and vehicle groups.
Interpretation of Results
Acute administration of 10 mg/kg this compound produces a significant antidepressant-like effect, characterized by a reduction in immobility and an increase in active behaviors like swimming and climbing. However, chronic administration of the same dose for 8 or 21 days does not result in a significant antidepressant-like effect, suggesting the development of tolerance to the behavioral effects of this compound with repeated exposure. This is a critical consideration for researchers designing studies with this compound. The development of tolerance to the antidepressant-like effects of this compound contrasts with typical antidepressants like desipramine and tranylcypromine, which maintain their efficacy after chronic administration.
Safety and Handling
This compound has been reported to induce convulsions at higher doses. Researchers should carefully monitor animals for any adverse effects following administration. Appropriate personal protective equipment should be worn when handling the compound. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Nonpeptidic delta-opioid receptor agonists reduce immobility in the forced swim assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Effects of δ-Opioid Receptor Agonists: Potential Antidepressants? [jstage.jst.go.jp]
- 4. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BW373U86 & Murine Convulsive Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the convulsive side effects of the delta-opioid receptor agonist, BW373U86, in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
A1: this compound is a systemically active, nonpeptidic, and selective agonist for the delta-opioid receptor (δ-OR).[1] It has been investigated for its potential analgesic and antidepressant effects.[2] However, a significant side effect observed in preclinical studies is the induction of brief, nonlethal convulsions in mice.[1]
Q2: What is the mechanism behind this compound-induced convulsions?
A2: The convulsive effects of this compound are initiated through its agonistic activity at delta-opioid receptors.[1] This is supported by evidence that δ-OR selective antagonists, such as naltrindole, can block these convulsions.[1] The downstream signaling involves the coupling of the δ-OR to G proteins, leading to the inhibition of adenylyl cyclase. While direct evidence for this compound is still emerging, potent δ-OR agonists are also known to recruit β-arrestin, which may play a role in the receptor's overall signaling profile and regulation.
Q3: Are the convulsive effects of this compound dose-dependent?
A3: Yes, the convulsive effects of this compound are dose-dependent. As the dosage of subcutaneously administered this compound increases, the percentage of mice exhibiting seizures also increases.
Q4: What is the typical behavioral pattern of a this compound-induced convulsion in mice?
A4: Systemic administration of this compound produces a single, brief episode of convulsion, which is behaviorally similar to that induced by pentylenetetrazol (PTZ). This can include clonic movements of the head, face, and forepaws, and may be followed by a period of catalepsy.
Q5: Can tolerance develop to the convulsive effects of this compound?
A5: Yes, tolerance to the convulsive effects of this compound develops rapidly. Pretreatment with a single injection of this compound leads to a dose-related reduction in the likelihood of a second convulsion upon subsequent administration. Sensitivity to the convulsive effects may not return to control levels for up to two weeks after a single high dose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No convulsions observed at expected doses. | 1. Incorrect dosage or administration route.2. Development of tolerance due to prior exposure.3. Strain, age, or sex of mice may influence sensitivity. | 1. Verify the concentration and volume of the this compound solution. Ensure proper subcutaneous or intravenous injection technique. Intracerebroventricular (i.c.v.) administration has been shown to be more potent in inducing seizures.2. Ensure a sufficient washout period (at least 2 weeks) between experiments using the same animals.3. Record and consider the specific strain, age, and sex of the mice, as these factors can affect drug metabolism and sensitivity. |
| High variability in convulsive response between animals. | 1. Inconsistent injection technique leading to varied absorption rates.2. Individual differences in animal sensitivity. | 1. Standardize the injection procedure, including needle size, injection site, and volume.2. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Animals experience prolonged or lethal seizures. | 1. Dose is too high.2. Incorrect compound administered. | 1. Immediately lower the dose for subsequent experiments. Refer to the dose-response data in the tables below.2. Verify the identity and purity of the this compound compound. |
| Convulsive effects are interfering with the primary experimental endpoint. | 1. The convulsive properties of this compound are intrinsically linked to its mechanism of action at the doses required for other effects. | 1. Consider co-administration with an anticonvulsant like midazolam, which has been shown to eliminate this compound-induced convulsions. Note that this may introduce confounding variables.2. Explore alternative δ-OR agonists with a different side-effect profile. |
Quantitative Data Summary
Table 1: Dose-Response of this compound-Induced Convulsions in Mice
| Administration Route | Dose | Percentage of Mice with Convulsions | Reference |
| Subcutaneous (s.c.) | 1 mg/kg | Increased incidence | |
| Subcutaneous (s.c.) | 10 mg/kg | Higher incidence | |
| Intracerebroventricular (i.c.v.) | 0.1 mg | Seizure responses observed |
Table 2: Effect of Antagonists and Anticonvulsants on this compound-Induced Convulsions
| Compound | Dose | Effect on this compound-Induced Convulsions | Reference |
| Naltrexone | 10.0 and 100 mg/kg | Dose-dependent rightward shifts in the potency of this compound to induce a convulsion. | |
| Naltrindole | 1.0, 3.2 and 10.0 mg/kg | Dose-dependent rightward shifts in the potency of this compound to induce a convulsion. | |
| Midazolam | 3.2 mg/kg | Completely eliminated convulsions. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Convulsions in Mice
1. Animals:
-
Male CD-1 or Swiss Webster mice are commonly used. Record the strain, age, and weight of the animals.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least 48 hours before the experiment.
2. Drug Preparation:
-
Dissolve this compound in a suitable vehicle, such as sterile water or saline. The final injection volume should be consistent across all animals (e.g., 10 ml/kg).
3. Experimental Procedure:
-
On the day of the experiment, bring the mice to the testing room and allow them to acclimate for at least 30 minutes.
-
Administer the prepared dose of this compound via subcutaneous (s.c.) injection.
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Observe the mice continuously for at least 20-30 minutes for the occurrence of convulsive behavior.
-
Score the presence or absence of a convulsion. A convulsion is typically characterized by clonic movements of the head and forelimbs, loss of posture, and may be followed by catalepsy.
-
Record the latency to the onset of the convulsion and its duration.
4. Antagonist/Anticonvulsant Studies (Optional):
-
To investigate the mechanism of action, administer a δ-OR antagonist (e.g., naltrindole) or an anticonvulsant (e.g., midazolam) at a specified time point before the administration of this compound.
-
Follow the same observation and scoring procedure as described above.
Visualizations
Caption: Signaling pathway of this compound leading to convulsive effects.
Caption: Experimental workflow for assessing this compound-induced convulsions.
Caption: Troubleshooting logic for this compound convulsion experiments.
References
Technical Support Center: Mitigating Seizures Induced by BW373U86
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating seizures associated with the delta-opioid receptor agonist BW373U86.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce seizures?
A: this compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR)[1][2]. While it has been studied for its potential antidepressant and analgesic effects, a significant side effect is the induction of convulsions or seizures, particularly at higher doses[2][3]. The seizures are a direct result of this compound activating delta-opioid receptors[1]. The exact downstream mechanism is complex, but it is believed to involve the modulation of GABAergic neuronal activity in the forebrain, leading to a state of hyperexcitability that can trigger seizures.
Q2: What are the typical characteristics of this compound-induced seizures?
A: In mice and rats, subcutaneous or systemic administration of this compound typically produces a single, brief, nonlethal convulsion. The behavioral pattern is often described as tonic-clonic seizure activity, which may be followed by a period of catalepsy. The latency to seizure onset and the percentage of animals experiencing seizures are dose-dependent; as the dose increases, the time to seizure decreases and the incidence of seizures increases.
Q3: What are the primary pharmacological agents used to mitigate these seizures?
A: The seizures induced by this compound can be mitigated by opioid receptor antagonists and certain anticonvulsant drugs.
-
Opioid Antagonists: The non-selective opioid antagonist naltrexone and the delta-selective antagonist naltrindole can produce dose-dependent rightward shifts in the potency of this compound to induce a convulsion, indicating they directly compete at the delta-opioid receptor. The nonspecific opioid antagonist naloxone is also effective at blocking opioid-induced seizures.
-
Anticonvulsants: The benzodiazepine midazolam has been shown to be highly effective, with a dose of 3.2 mg/kg completely eliminating convulsions induced by this compound in mice. Additionally, drugs used to treat absence epilepsy have been shown to block the convulsive effects of nonpeptidic delta-opioid agonists.
Q4: Can tolerance develop to the convulsant effects of this compound?
A: Yes. Studies have shown that pretreatment with a single injection of this compound leads to a dose-related reduction in its capacity to induce a second convulsion. This refractory period, or tolerance, can last for up to two weeks after a single high dose. This tolerance is initiated through the delta-opioid receptors.
Troubleshooting Guide
Problem: Higher than expected incidence or severity of seizures.
| Possible Cause | Recommended Action |
| Incorrect Dosage Calculation: The dose of this compound administered may be too high. | Solution: Re-verify all calculations for drug concentration and injection volume. It is advisable to start with lower doses and perform a dose-response study to establish the desired effect in your specific animal model and strain. |
| Animal Strain Sensitivity: Different strains of mice or rats may have varying sensitivities to the convulsant effects of this compound. | Solution: Review literature for data on the strain you are using. If data is unavailable, conduct a pilot study to determine the convulsive dose range. |
| Route of Administration: Intracerebroventricular (i.c.v.) administration results in seizures at much lower doses and with a shorter latency compared to subcutaneous (s.c.) injection. | Solution: Ensure the intended route of administration is being used correctly. If switching routes, dose adjustments are critical. |
Problem: The opioid antagonist (e.g., naltrindole, naltrexone) is not preventing seizures.
| Possible Cause | Recommended Action |
| Insufficient Antagonist Dose: The dose of the antagonist may be too low to effectively compete with the dose of this compound administered. | Solution: Increase the dose of the antagonist. Naltrexone (10.0 and 100 mg/kg) and naltrindole (1.0, 3.2, and 10.0 mg/kg) have shown dose-dependent efficacy. Refer to the quantitative data table below for guidance. |
| Timing of Administration: The antagonist was not administered with sufficient lead time before the this compound injection. | Solution: Administer the antagonist at an appropriate pretreatment time to ensure it has reached peak efficacy in the central nervous system before this compound is introduced. |
| Pharmacokinetic Mismatch: The antagonist may have a shorter half-life than this compound, leading to a loss of protection over time. | Solution: Review the pharmacokinetic profiles of both compounds. Consider a different antagonist or a different dosing regimen if a mismatch is likely. |
Quantitative Data Summary
Table 1: Efficacy of Antagonists in Mitigating this compound-Induced Convulsions in Mice
| Antagonist | Dose (mg/kg) | Effect on this compound-induced Convulsions |
| Naltrexone | 10.0 | Dose-dependent rightward shift in this compound potency |
| 100 | Dose-dependent rightward shift in this compound potency | |
| Naltrindole | 1.0 | Dose-dependent rightward shift in this compound potency |
| 3.2 | Dose-dependent rightward shift in this compound potency | |
| 10.0 | Dose-dependent rightward shift in this compound potency | |
| Midazolam | 0.32 | No significant effect |
| 3.2 | Completely eliminated convulsions |
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Seizures with an Opioid Antagonist
This protocol describes a general procedure for testing the efficacy of an antagonist (e.g., naltrindole, naltrexone) against seizures induced by this compound in mice.
-
Animal Preparation: Use adult male mice (e.g., Harlan ND4 strain) and allow them to acclimate to the facility for at least one week before the experiment. House animals with ad libitum access to food and water.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or saline).
-
Dissolve the chosen antagonist (e.g., naltrindole) in its appropriate vehicle. Prepare a range of doses for both the agonist and antagonist.
-
-
Administration:
-
Administer the antagonist via the desired route (e.g., intraperitoneal, subcutaneous). The timing should be based on the known pharmacokinetics of the drug, typically 15-30 minutes before the agonist.
-
Administer this compound subcutaneously at a predetermined convulsant dose (e.g., starting from 10 mg/kg).
-
-
Observation:
-
Immediately after this compound administration, place the animal in an observation chamber.
-
Observe continuously for the onset of convulsive behavior (e.g., tonic-clonic seizures, loss of posture).
-
Record the latency to seizure onset and the duration of the seizure. A common endpoint is the presence or absence of a seizure within a 30-minute observation period.
-
-
Data Analysis: Analyze the data to determine the dose of the antagonist required to produce a rightward shift in the dose-response curve for this compound-induced convulsions. This can be quantified using metrics like the ED50 (the dose effective in 50% of subjects).
Visualizations
Signaling and Mitigation Pathway
Caption: Mechanism of this compound-induced seizures and antagonist mitigation.
General Experimental Workflow
Caption: Workflow for studying mitigation of this compound-induced seizures.
Troubleshooting Decision Tree
Caption: Decision tree for managing unexpected seizure outcomes in experiments.
References
- 1. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chronic BW373U86 Administration and Tolerance Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving chronic administration of the δ-opioid receptor agonist, BW373U86.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective nonpeptidic agonist for the δ-opioid receptor (DOR).[1][2] Its primary mechanism of action involves binding to and activating DORs, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the stimulation of low-Km GTPase activity.[1] The effects of this compound can be blocked by the selective δ-opioid antagonist, naltrindole.[2]
Q2: What are the known in vivo effects of acute this compound administration?
A2: Acute administration of this compound in rodents has been shown to produce several distinct pharmacological effects, including:
-
Antinociception: It produces analgesic effects in various pain models, such as the acetic-acid abdominal constriction assay and the tail-flick test.[3]
-
Antidepressant-like effects: It demonstrates antidepressant-like activity in behavioral models like the forced swim test.
-
Convulsions: At higher doses, this compound can induce nonlethal convulsions.
-
Increased Locomotor Activity: It can cause a dose-dependent increase in locomotor activity.
-
Regulation of BDNF mRNA: Acute administration increases the expression of brain-derived neurotrophic factor (BDNF) mRNA in brain regions like the frontal cortex and hippocampus.
Q3: Does tolerance develop to the effects of this compound with chronic administration?
A3: Yes, tolerance develops to several effects of this compound with repeated administration. Studies have shown that chronic exposure leads to a diminished response to its antidepressant-like effects, convulsant effects, and its ability to increase BDNF mRNA expression. The rate at which tolerance develops can vary for different effects. For instance, tolerance to the antidepressant-like effects in the forced swim test is observed after 8 days of daily administration, while tolerance to its effect on BDNF mRNA expression in the frontal cortex becomes apparent after 21 days.
Q4: What are the molecular mechanisms underlying tolerance to δ-opioid agonists like this compound?
A4: Tolerance to δ-opioid agonists is a complex process involving several cellular adaptations. Key mechanisms include:
-
Receptor Desensitization: This is a rapid process where the receptor becomes less responsive to agonist stimulation. It involves the phosphorylation of the intracellular domains of the δ-opioid receptor by G-protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Following phosphorylation, β-arrestin proteins are recruited to the receptor. This sterically hinders the receptor's interaction with G-proteins, further reducing signaling, and promotes receptor internalization.
-
Receptor Internalization: The agonist-bound receptor is removed from the cell surface via endocytosis. While this can lead to receptor recycling back to the membrane, chronic stimulation can lead to downregulation.
-
G-Protein Uncoupling: Chronic agonist exposure can lead to a functional uncoupling between the δ-opioid receptor and its associated G-proteins, impairing downstream signaling even if the agonist is bound.
-
Downregulation: Prolonged exposure to an agonist can lead to a decrease in the total number of δ-opioid receptors, both at the cell surface and intracellularly.
Troubleshooting Guides
Issue 1: Diminished or absent antinociceptive effect after several days of this compound administration.
-
Possible Cause: Development of tolerance to the analgesic effects of this compound.
-
Troubleshooting Steps:
-
Confirm Tolerance: Conduct a dose-response curve for this compound in both chronically treated and naive animals. A rightward shift in the dose-response curve for the chronically treated group confirms tolerance.
-
Increase the Dose: A higher dose may be required to achieve the desired analgesic effect in tolerant animals. However, be cautious of potential ceiling effects and increased side effects like convulsions.
-
Switch Agonist: Consider using a δ-opioid agonist with a different efficacy or signaling profile, as cross-tolerance may not be complete.
-
Washout Period: If the experimental design allows, a washout period may help restore sensitivity to this compound. Recovery from tolerance to the convulsant effects of this compound can take up to two weeks after a single high dose.
-
Issue 2: Inconsistent results in the forced swim test with chronic this compound treatment.
-
Possible Cause 1: Variability in the development of tolerance to the antidepressant-like effects.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure strict adherence to the experimental protocol, including animal handling, injection timing, and the forced swim test procedure itself, as stress can be a significant confounding factor.
-
Control for Locomotor Activity: this compound can increase locomotor activity. Always include an open-field test or similar assay to ensure that changes in immobility time in the forced swim test are not due to generalized hyperactivity.
-
-
Possible Cause 2: Confounding effects of repeated stress from daily injections and testing.
-
Troubleshooting Steps:
-
Acclimatize Animals: Thoroughly acclimate animals to handling and injection procedures before the start of the chronic dosing regimen.
-
Appropriate Controls: Include a vehicle-treated control group that undergoes the same injection and testing schedule to account for the effects of chronic stress.
-
Issue 3: High incidence of convulsions, especially at the beginning of the study.
-
Possible Cause: The dose of this compound is too high for the animal strain or individual sensitivity.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the convulsive threshold for your specific animal strain and experimental conditions.
-
Dose Escalation: Start with a lower dose of this compound and gradually increase it over several days. Tolerance to the convulsant effects develops rapidly.
-
Anticonvulsant Co-administration: If convulsions are not the endpoint of interest and are interfering with other measurements, consider co-administration of an anticonvulsant like midazolam. Note that this may have its own effects on the outcomes of interest and should be appropriately controlled for.
-
Issue 4: Variability in BDNF mRNA expression levels.
-
Possible Cause: Inconsistent tissue collection and processing.
-
Troubleshooting Steps:
-
Standardize Dissection: Ensure that brain regions of interest are dissected consistently across all animals. Use a brain matrix and anatomical landmarks to improve precision.
-
RNA Quality Control: After RNA extraction, assess the quality and integrity of the RNA using spectrophotometry and gel electrophoresis before proceeding with in situ hybridization or qPCR.
-
Precise Timing: The timing of tissue collection relative to the last drug administration is critical, as changes in mRNA expression can be transient.
-
Data Presentation
Table 1: Development of Tolerance to the Antidepressant-Like Effects of Chronic this compound Administration in the Forced Swim Test in Rats.
| Treatment Duration | Dose of this compound (s.c.) | Antidepressant-Like Effect (vs. Vehicle) | Tolerance Development |
| Acute (1 day) | 10 mg/kg | Significant | - |
| Chronic (8 days) | 10 mg/kg | Not Significant | Yes |
| Chronic (21 days) | 10 mg/kg | Not Significant | Yes |
Data summarized from Torregrossa et al., 2005.
Table 2: Development of Tolerance to the Effects of Chronic this compound Administration on BDNF mRNA Expression in the Frontal Cortex of Rats.
| Treatment Duration | Dose of this compound (s.c.) | Effect on BDNF mRNA (vs. Vehicle) | Tolerance Development |
| Acute (1 day) | 10 mg/kg | Significant Increase | - |
| Chronic (8 days) | 10 mg/kg | Significant Increase | No |
| Chronic (21 days) | 10 mg/kg | No Significant Effect | Yes |
Data summarized from Torregrossa et al., 2005.
Table 3: Development of Tolerance to the Convulsant Effects of this compound in Mice.
| Pretreatment Dose of this compound | Challenge Dose of this compound | Effect on Convulsion Incidence | Tolerance Development |
| 3.2 mg/kg | Same as pretreatment | Dose-related reduction | Yes |
| 10.0 mg/kg | Same as pretreatment | Dose-related reduction | Yes |
| 32.0 mg/kg | Same as pretreatment | Dose-related reduction | Yes |
| 100 mg/kg | Same as pretreatment | Dose-related reduction | Yes |
Data summarized from Comer et al., 1993.
Experimental Protocols
Protocol 1: Induction of Tolerance to this compound in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimation: Animals are handled for 5 minutes daily for at least 3 days prior to the start of the experiment to acclimate them to the injection procedure.
-
Drug Preparation: Dissolve (+)this compound in sterile water. Prepare fresh solutions daily.
-
Chronic Administration:
-
Divide animals into a control group (vehicle) and a this compound-treated group.
-
Administer either sterile water or 10 mg/kg this compound subcutaneously (s.c.) once daily for the desired duration (e.g., 8 or 21 days).
-
The injection volume should be consistent (e.g., 1 ml/kg).
-
-
Behavioral/Biochemical Testing: Conduct the desired assays (e.g., forced swim test, hot plate test, tissue collection for in situ hybridization) at the appropriate time point after the final injection.
Protocol 2: Forced Swim Test for Antidepressant-Like Effects
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure (2-day protocol):
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. This is done to induce a baseline level of immobility. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): 24 hours after the pre-test, administer this compound or vehicle. 60 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session.
-
-
Data Analysis: The 5-minute test session is recorded and later scored by a trained observer blinded to the treatment conditions. The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 3: Hot Plate Test for Antinociception
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the hot plate to confine the animal.
-
Procedure:
-
Baseline Latency: Place the animal on the hot plate and start a timer. Measure the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
Cut-off Time: A cut-off time of 30-45 seconds should be established to prevent tissue damage. If the animal does not respond by the cut-off time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: Measure the hot plate latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to determine the peak effect and duration of action.
-
-
Data Analysis: The data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Protocol 4: In Situ Hybridization for BDNF mRNA
-
Tissue Preparation:
-
Three hours after the final this compound or vehicle injection, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix overnight in 4% paraformaldehyde at 4°C.
-
Cryoprotect the brains in a 30% sucrose solution until they sink.
-
Freeze the brains and section them on a cryostat at 20 µm. Mount sections on coated slides.
-
-
Hybridization:
-
Prepare a digoxigenin (DIG)-labeled antisense cRNA probe for BDNF.
-
Pretreat sections with proteinase K and acetylation.
-
Hybridize the sections with the labeled probe overnight at 60°C in a humidified chamber.
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove non-specifically bound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Develop the signal using a colorimetric substrate (e.g., NBT/BCIP).
-
-
Data Analysis: Quantify the signal intensity in the brain region of interest (e.g., frontal cortex) using densitometry with image analysis software.
Visualizations
Caption: Acute signaling pathway of this compound.
References
BW373U86 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing BW373U86 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR)[1][2]. As a G-protein coupled receptor (GPCR) agonist, its primary mechanism of action involves binding to and activating DORs, which are coupled to inhibitory G-proteins (Gi/o)[3]. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[1].
Q2: What are the common applications of this compound in research?
A2: this compound is utilized in a variety of research applications, including studies on analgesia, cardioprotection, neuroprotection, and antidepressant-like effects[2]. Its selectivity for the delta-opioid receptor makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes.
Q3: What is a typical dose range for in vivo studies with this compound?
A3: The effective dose of this compound in vivo can vary depending on the animal model and the specific biological response being measured. For instance, doses around 0.56 mg/kg have been used in pigeons for discriminative stimulus effects. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model.
Q4: Are there any known side effects or off-target effects of this compound?
A4: While this compound is a selective delta-opioid receptor agonist, high doses have been reported to induce convulsions in some animal models. This effect appears to be mediated through the delta-opioid receptor, as it can be blocked by selective antagonists like naltrindole. Researchers should be aware of this potential side effect and consider it when designing high-dose experiments.
Q5: How should I prepare and store this compound?
A5: For in vitro experiments, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media to the desired final concentrations. It is important to ensure that the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. For in vivo studies, the formulation will depend on the route of administration and should be prepared under sterile conditions.
Troubleshooting Guides
In Vitro Dose-Response Experiments
Problem: High variability or poor reproducibility in my dose-response curve.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase. Use cells within a narrow passage number range for all experiments to minimize phenotypic drift.
-
-
Possible Cause: Compound precipitation at higher concentrations.
-
Solution: Visually inspect your diluted compound solutions for any signs of precipitation. If precipitation is observed, you may need to adjust your solvent system or lower the highest concentration in your dose-response curve. Performing serial dilutions in DMSO before the final dilution in aqueous buffer can sometimes mitigate this issue.
-
-
Possible Cause: Instability of this compound in the assay buffer.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. While non-peptide opioids are generally more stable than peptide-based agonists, prolonged incubation in aqueous solutions at physiological temperatures can lead to degradation.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize edge effects, avoid using the outer wells of your assay plates for experimental data points. Instead, fill these wells with buffer or media to maintain a humidified environment across the plate.
-
Problem: The dose-response curve does not reach a clear maximal effect (Emax) or baseline.
-
Possible Cause: The concentration range of this compound is too narrow.
-
Solution: Broaden the range of concentrations tested. A typical dose-response curve for a GPCR agonist spans several log units, for example from 1 picomolar to 10 micromolar, to ensure the capture of both the bottom and top plateaus of the curve.
-
-
Possible Cause: Low receptor expression in the cell line.
-
Solution: If you are using a cell line with endogenous receptor expression, the receptor density may be too low to elicit a robust response. Consider using a cell line that overexpresses the delta-opioid receptor to enhance the signal window.
-
-
Possible Cause: Assay interference or artifacts.
-
Solution: Run appropriate controls, including a vehicle control (containing the same final concentration of DMSO as your highest drug concentration) and a positive control with a known delta-opioid receptor agonist. This will help to identify any non-specific effects of the compound or the vehicle.
-
Problem: The EC50 value I obtained is significantly different from published values.
-
Possible Cause: Differences in experimental conditions.
-
Solution: The EC50 of an agonist can be influenced by a multitude of factors, including the cell line used, receptor expression levels, the specific functional assay (e.g., cAMP inhibition, GTPγS binding), incubation time, and temperature. Carefully compare your experimental protocol with those from the literature to identify any significant differences.
-
-
Possible Cause: Incorrect data analysis.
-
Solution: Utilize a non-linear regression analysis with a sigmoidal dose-response model (variable slope) to fit your data. Software such as GraphPad Prism is well-suited for this purpose. Ensure that your data is properly normalized (e.g., to the vehicle control and a maximal stimulation control) before curve fitting.
-
Experimental Protocols
In Vitro Adenylyl Cyclase Inhibition Assay in CHO-DOR Cells
This protocol describes a method to determine the dose-response curve of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (CHO-DOR).
Materials:
-
CHO-DOR cells
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
This compound
-
DMSO
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
White or black 96-well or 384-well assay plates (depending on the assay kit)
Procedure:
-
Cell Culture:
-
Culture CHO-DOR cells in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells regularly to maintain them in a logarithmic growth phase.
-
Seed the cells into the assay plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 10 pM).
-
Further dilute these DMSO stocks into an appropriate assay buffer (e.g., PBS with 0.1% BSA) to create the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Adenylyl Cyclase Assay:
-
Wash the cells once with warm PBS.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (typically 100-500 µM) in assay buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM, to be optimized for your cell line) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data by setting the response in the presence of forskolin alone as 100% and the response in the absence of forskolin as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) in a suitable software package like GraphPad Prism to determine the EC50, Hill slope, and Emax.
-
Data Presentation
In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Adenylyl Cyclase Inhibition | NG108-15 | IC50 | 5-fold lower than DSLET | |
| Adenylyl Cyclase Inhibition | Rat Striatal Membranes | Potency | ~100-fold higher than DSLET | |
| Receptor Binding | Rat Brain Membranes | Ki | ~0.06 nM (vs. [3H]naltrindole) |
In Vivo Dose Information for this compound
| Animal Model | Effect Measured | Dose | Route of Administration | Reference |
| Pigeon | Discriminative Stimulus | 0.56 mg/kg | i.m. | |
| Mouse | Convulsions | ED50 | Not specified |
Mandatory Visualizations
Caption: Signaling pathway of this compound via the delta-opioid receptor.
Caption: Experimental workflow for an in vitro adenylyl cyclase inhibition assay.
Caption: Troubleshooting logic for inconsistent dose-response data.
References
BW373U86 solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and vehicle preparation of BW373U86. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating concentrated stock solutions of lipophilic compounds. For in vivo studies, a stock solution can be prepared in 1 equivalent of Hydrochloric Acid (HCl).
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
As a general guideline, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects. However, the optimal concentration should be determined for your specific cell line and experimental conditions.
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or saline?
Directly dissolving this compound in aqueous solutions can be challenging due to its lipophilic nature and may result in poor solubility or precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO or dilute HCl) and then dilute it into your aqueous experimental medium.
Q4: How should I store the this compound stock solution?
Stock solutions of this compound should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the known solubility of this compound in a common solvent.
| Solvent | Concentration | Notes |
| 1 eq. HCl | up to 100 mM | Suitable for preparing stock solutions for in vivo studies. |
| DMSO | Data not explicitly available | Generally used for preparing high-concentration stock solutions for in vitro studies. |
| Normal Saline | Dilutable from a stock solution | Used as a vehicle for in vivo administration after initial dissolution in a suitable solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 435.61 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Vehicle for In Vivo Subcutaneous Injection
This protocol outlines the preparation of a this compound solution for subcutaneous injection in rodents, using a two-step dissolution process.
Materials:
-
This compound powder
-
1 N Hydrochloric Acid (HCl), sterile
-
Sterile Normal Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a stock solution of this compound in 1 eq. HCl (up to 100 mM). For example, to make a 10 mM stock, dissolve 4.36 mg of this compound in 1 mL of 1 eq. HCl.
-
Vortex the solution until the compound is fully dissolved.
-
For injection, dilute the stock solution to the desired final concentration using sterile normal saline. For example, to achieve a final concentration of 1 mg/mL, dilute the 10 mM stock solution 1:10 in saline.
-
Ensure the final solution is clear and free of precipitation before administration.
-
The final pH of the injected solution should be checked and adjusted if necessary to be within a physiologically acceptable range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the final concentration of DMSO in your working solution (while staying within the tolerated limit for your cells).- Decrease the final concentration of this compound.- Prepare a fresh, lower concentration stock solution in DMSO. |
| Compound does not fully dissolve in DMSO. | Insufficient solvent or inadequate mixing. | - Increase the volume of DMSO.- Gently warm the solution (e.g., 37°C) and vortex thoroughly. |
| Precipitation in the saline vehicle for in vivo studies. | The pH of the final solution may not be optimal for solubility, or the concentration is too high. | - Ensure the initial stock in HCl is fully dissolved before diluting in saline.- Adjust the pH of the final saline solution carefully.- Prepare a more dilute final solution for injection. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its vehicle preparation.
Off-target effects of BW373U86 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of BW373U86, with a specific focus on potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective nonpeptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1][2] Its primary mechanism of action is to bind to and activate δ-opioid receptors, which are G protein-coupled receptors. This activation leads to downstream signaling cascades, such as the inhibition of adenylyl cyclase.[2]
Q2: I am observing unexpected effects in my in vivo experiment when using high doses of this compound. What could be the cause?
At high doses, this compound has been reported to cause convulsions in animal models, such as mice.[3][4] This is a known high-dose effect. It is important to carefully consider the dose being used and to review the literature for dose-response relationships in your specific model. The convulsive effects appear to be mediated through the delta-opioid receptor, as they can be blocked by delta-opioid receptor antagonists like naltrindole.
Q3: Are there any known off-target binding sites for this compound at high concentrations?
While this compound is highly selective for the delta-opioid receptor, it does exhibit weak affinity for other opioid receptors (mu, kappa, and epsilon) at higher concentrations. It is crucial to consider the possibility of engaging these other receptors when using concentrations significantly above the Ki for the delta-opioid receptor. One study has suggested that the delayed cardioprotective effects of this compound may be partially mediated by a free radical mechanism that is independent of opioid receptor stimulation, hinting at a potential non-receptor-mediated off-target effect at higher concentrations.
Q4: My results are inconsistent when I pre-incubate my cells or tissues with this compound. Why might this be happening?
This compound has been shown to have a slow dissociation rate from the delta-opioid receptor. If you are pre-incubating with this compound and then attempting to wash it out or compete with an antagonist, you may see persistent agonist activity due to its slow off-rate. This can lead to results that are difficult to interpret. Consider shorter incubation times or alternative experimental designs if this is a concern.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected Convulsions in Animal Models | Use of high doses of this compound. | Review the dose-response for convulsive effects in your animal model. Consider reducing the dose. To confirm if the effect is delta-opioid receptor-mediated, pre-treat with a selective antagonist like naltrindole. |
| Lack of Effect or Unexpected Pharmacology | Poor solubility of this compound at high concentrations. | Ensure complete solubilization of this compound in your vehicle. Prepare fresh solutions for each experiment. Consider using a different vehicle if solubility is an issue. |
| Irreproducible Results in Binding Assays | Slow dissociation of this compound from the receptor. | Be mindful of the slow off-rate. For competition binding assays, a longer incubation time with the competing ligand may be necessary to reach equilibrium. |
| Potential Mu-Opioid Receptor-Mediated Effects | At high concentrations, this compound can bind to mu-opioid receptors. | To dissect the contribution of mu-opioid receptor activation, use a selective mu-opioid receptor antagonist, such as naloxone, in a control experiment. |
Quantitative Data: Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Delta (δ) | 1.8 ± 0.4 | |
| Mu (μ) | 15 ± 3 | |
| Kappa (κ) | 34 ± 3 | |
| Epsilon (ε) | 85 ± 4 |
Key Experimental Protocols
Protocol 1: Assessing Convulsive Effects in Mice
This protocol is adapted from studies investigating the convulsive effects of this compound.
-
Animals: Use an appropriate strain of mice (e.g., Swiss-Webster).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare a range of doses to be tested (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer the prepared doses of this compound via subcutaneous (s.c.) injection.
-
Observation: Immediately after injection, place the mouse in an observation chamber and record the presence or absence of convulsive behavior (e.g., clonic-tonic seizures) for a defined period (e.g., 30 minutes).
-
Antagonist Co-administration (Optional): To confirm the role of the delta-opioid receptor, pre-treat a separate group of animals with a delta-opioid receptor antagonist (e.g., naltrindole, 1 mg/kg, s.c.) 15-30 minutes before administering a convulsive dose of this compound.
Protocol 2: Radioligand Binding Assay for Opioid Receptor Selectivity
This protocol provides a general framework for determining the binding affinity of this compound to different opioid receptors.
-
Membrane Preparation: Prepare cell membranes from tissue or cells expressing the opioid receptor of interest (e.g., rat brain homogenates for delta, mu, and kappa receptors).
-
Radioligand: Choose a suitable radioligand for each receptor subtype (e.g., [³H]naltrindole for delta, [³H]DAMGO for mu, [³H]U-69,593 for kappa).
-
Competition Binding: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathways of this compound at high concentrations.
Caption: Troubleshooting workflow for unexpected effects of this compound.
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convulsive effects of systemic administration of the delta opioid agonist this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of the delta opioid receptor agonist (+)this compound and antidepressants on behavior in the forced swim test and BDNF mRNA expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Locomotor Activity Changes with BW373U86
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BW373U86 in locomotor activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect locomotor activity?
This compound is a potent and selective non-peptidic delta-opioid receptor agonist.[1] In rodents, subcutaneous administration of this compound has been shown to induce a dose-dependent increase in locomotor activity.[1][2] This effect is mediated through the stimulation of delta-opioid receptors and appears to be dependent on the dopamine system, particularly the D1 receptor subtype.[2]
Q2: What is the typical dose range for observing changes in locomotor activity with this compound in rats?
Studies in rats have shown that subcutaneous (s.c.) doses of this compound ranging from 0.1 mg/kg to 2.5 mg/kg can elicit a dose-dependent increase in locomotion, rearing, and stereotyped behaviors.[2] Another study reported increased locomotor activity with doses from 0.2 to 2 mg/kg s.c. in rats. It is important to perform a dose-response study within your specific experimental conditions to determine the optimal dose.
Q3: How can I confirm that the observed effects on locomotor activity are specifically mediated by delta-opioid receptors?
To confirm the involvement of delta-opioid receptors, you can pretreat the animals with a selective delta-opioid receptor antagonist, such as naltrindole. Pretreatment with naltrindole (e.g., 5.0 mg/kg s.c.) has been shown to abolish the behavioral stimulation induced by this compound.
Q4: Are there any potential side effects to be aware of when using this compound?
Yes, particularly in mice, systemic administration of this compound has been reported to produce brief, nonlethal convulsions. While this effect is less commonly reported in rats at doses that stimulate locomotion, it is a critical observation to be aware of. Chronic administration might also lead to tolerance to its effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant change in locomotor activity observed. | - Inadequate Dose: The dose of this compound may be too low or too high, falling outside the optimal window for stimulating locomotion. - Route of Administration: Improper administration technique (e.g., intraperitoneal instead of subcutaneous) could affect drug absorption and efficacy. - Animal Strain/Species: Different rodent strains or species may exhibit varied sensitivity to this compound. - Habituation: Insufficient habituation of the animals to the testing environment can lead to high baseline activity, masking the drug's effect. | - Conduct a Dose-Response Study: Test a range of doses (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg s.c.) to determine the optimal dose for your specific animal model. - Verify Administration Route: Ensure correct subcutaneous administration. - Review Literature for Your Strain: Check for published data on the effects of this compound in your specific rodent strain. - Standardize Habituation: Implement a consistent and adequate habituation period for all animals before drug administration. |
| High variability in locomotor activity between subjects. | - Individual Differences: Biological variability in drug response is common. - Inconsistent Drug Preparation: Errors in drug dilution or preparation can lead to inconsistent dosing. - Environmental Factors: Variations in lighting, noise, or temperature in the testing room can affect locomotor activity. | - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Standardize Drug Preparation: Ensure accurate and consistent preparation of this compound solutions. - Control Environmental Conditions: Maintain a consistent and controlled testing environment. |
| Convulsions or seizure-like activity observed. | - High Dose: The dose of this compound may be in the convulsive range for the specific animal model, particularly in mice. - Species Sensitivity: Mice are more prone to the convulsive effects of this compound than rats. | - Reduce the Dose: If convulsions are observed, lower the dose of this compound. - Consider the Animal Model: Be aware of the higher risk of convulsions in mice. If using mice, a careful dose-response is crucial. - Antagonist Pretreatment: The convulsive effects can be blocked by the delta-opioid antagonist naltrindole, confirming the receptor-mediated effect. |
| Effect of this compound diminishes over time with repeated administration. | - Tolerance: Chronic exposure to this compound can lead to the development of tolerance to its behavioral effects. | - Limit Chronic Dosing: Be aware that tolerance can develop. If chronic effects are being studied, the experimental design should account for this. Acute administration studies are less likely to be affected. |
Data Presentation
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (μ) | 15 ± 3 |
| Epsilon (ε) | 85 ± 4 |
| Kappa (κ) | 34 ± 3 |
| Data from reference |
Table 2: Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | Observed Effect on Locomotion |
| 0.1 - 2.5 | Dose-dependent increase in locomotion, rearing, and stereotyped behaviors. |
| 0.2 - 2.0 | Dose-dependent increase in locomotor activity. |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity Following Acute this compound Administration in Rats
-
Animals: Male Sprague-Dawley rats are frequently used.
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water. Allow for an acclimatization period of at least 3-5 days before the experiment.
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Habituation: Place the rats in the locomotor activity chambers for a 60-90 minute habituation period to allow exploration and for baseline activity to stabilize.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile water or saline). Prepare fresh solutions on the day of the experiment.
-
Drug Administration:
-
Treatment Group: Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg).
-
Control Group: Administer the vehicle s.c.
-
Antagonist Group (for specificity testing): Administer naltrindole (e.g., 5.0 mg/kg, s.c.) 15-30 minutes prior to this compound administration.
-
-
Data Collection: Immediately after this compound or vehicle injection, return the animals to the locomotor activity chambers and record locomotor activity for a predefined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the total distance traveled, number of horizontal movements, and rearing frequency. Compare the treatment groups to the control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced locomotor activity.
Caption: Experimental workflow for a locomotor activity study.
Caption: Troubleshooting logic for unexpected locomotor results.
References
- 1. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine-dependent behavioural stimulation by non-peptide delta opioids this compound and SNC 80: 1. Locomotion, rearing and stereotypies in intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with BW373U86: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BW373U86. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective nonpeptidic agonist for the delta-opioid receptor (δ-opioid receptor).[1][2] Its mechanism of action involves binding to the δ-opioid receptor, which is a G protein-coupled receptor (GPCR). This binding inhibits adenylyl cyclase in a GTP-dependent manner, leading to downstream cellular effects.[1] It has been shown to be significantly more potent than endogenous enkephalins in this regard.[1]
Q2: What are the common research applications of this compound?
This compound is utilized in a variety of research areas due to its selective agonist activity at the δ-opioid receptor. Key applications include:
-
Neuroprotection: Studies have shown its potential in increasing tolerance to hypoxia.[3]
-
Cardioprotection: It has been investigated for its ability to protect heart muscle cells from apoptosis during ischemia-reperfusion injury.
-
Analgesia and Antidepressant Effects: It exhibits potent analgesic and antidepressant-like effects in animal models.
-
Neuroscience Research: It is used as a tool to study the role of the δ-opioid receptor system in various physiological and pathological processes.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for the δ-opioid receptor, it does exhibit some affinity for µ- and κ-opioid receptors, which could lead to confounding results. It is crucial to use appropriate controls and selective antagonists to dissect the specific effects of δ-opioid receptor activation.
Troubleshooting Guide
Issue 1: High Variability and Inconsistent Results Between Experiments
High variability is a common challenge when working with potent and selective compounds like this compound. Several factors can contribute to this issue.
Possible Cause 1: Dose-Dependent Effects
The biological effects of this compound can be highly dependent on the concentration used. For instance, in studies on cardiac ischemia-reperfusion injury, a dose of 1 mg/kg showed a protective effect, whereas 0.1 mg/kg did not significantly reduce infarct size.
Recommendation:
-
Perform a thorough dose-response curve for your specific experimental model to determine the optimal concentration.
-
Start with a wide range of concentrations based on literature values and narrow down to the most effective and consistent dose.
Possible Cause 2: Development of Tolerance
Chronic administration of this compound can lead to the development of tolerance, diminishing its pharmacological effects over time. For example, the antidepressant-like effects and the increase in BDNF mRNA expression observed with acute administration were not present after chronic treatment.
Recommendation:
-
For chronic studies, carefully consider the dosing regimen and be aware of the potential for tolerance.
-
Include acute treatment groups as positive controls to ensure the compound is active.
-
If tolerance is observed, consider intermittent dosing schedules or washout periods.
Possible Cause 3: Agonist "Superagonism" and Receptor Desensitization
This compound is considered a "superagonist" in arrestin recruitment, which can lead to rapid receptor desensitization and internalization. This can result in a transient or diminished response with prolonged exposure.
Recommendation:
-
For in vitro studies, consider shorter incubation times.
-
In functional assays, measure both immediate and sustained responses to characterize the full-time course of action.
Issue 2: Unexpected or Adverse Effects
Possible Cause: Convulsive Effects at High Doses
A significant adverse effect of this compound, particularly at higher doses, is the induction of convulsions. This is a critical consideration for in vivo studies and can impact the interpretation of behavioral experiments.
Recommendation:
-
Carefully determine the therapeutic window for your desired effect to avoid convulsive doses.
-
Monitor animals closely for any signs of seizure activity.
-
If convulsions are observed, reduce the dose or consider using a different δ-opioid receptor agonist with a better safety profile, such as SNC80.
Issue 3: Discrepancies in Binding Affinity and Functional Potency
Possible Cause: Influence of Ions and Guanine Nucleotides
The binding of this compound to the δ-opioid receptor can be influenced by the ionic environment and the presence of guanine nucleotides. Unlike some other opioid agonists, the binding of this compound is not affected by sodium ions. However, its binding affinity is sensitive to guanine nucleotides like GDP and Gpp(NH)p.
Recommendation:
-
Ensure consistent buffer conditions, particularly with respect to guanine nucleotides, in your binding and functional assays.
-
Be aware that the lack of a sodium effect on binding is a distinguishing characteristic of this compound.
Data and Protocols
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound for different opioid receptors.
| Receptor | Ki (nM) |
| Delta (δ) | 1.8 ± 0.4 |
| Mu (µ) | 15 ± 3 |
| Epsilon (ε) | 85 ± 4 |
| Kappa (κ) | 34 ± 3 |
Data from Chang et al., 1993.
Experimental Protocols
Adenylyl Cyclase Inhibition Assay
-
Objective: To measure the functional activity of this compound by assessing its ability to inhibit adenylyl cyclase.
-
Methodology:
-
Prepare membranes from rat striatum or NG108-15 cells.
-
Incubate the membranes with varying concentrations of this compound in the presence of GTP.
-
Initiate the adenylyl cyclase reaction by adding ATP.
-
Stop the reaction and measure the amount of cAMP produced using a suitable assay kit.
-
The inhibition of adenylyl cyclase activity is indicative of δ-opioid receptor activation.
-
Forced Swim Test for Antidepressant-like Effects
-
Objective: To assess the antidepressant-like effects of this compound in rodents.
-
Methodology:
-
Administer this compound or vehicle to rats.
-
After a predetermined time, place the rats in a cylinder of water from which they cannot escape.
-
Record the duration of immobility, swimming, and climbing behavior over a set period.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Visualizing Workflows and Pathways
This compound Signaling Pathway
References
- 1. This compound: a nonpeptidic delta-opioid agonist with novel receptor-G protein-mediated actions in rat brain membranes and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel, potent and selective nonpeptidic delta opioid receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid delta agonist this compound increases hypoxic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing BW373U86-induced respiratory depression
Disclaimer: While BW373U86 is a potent δ-opioid receptor agonist, current scientific literature does not widely report significant respiratory depression as a common side effect. One study in rhesus monkeys specifically indicated a lack of significant respiratory depressant effects. However, as with any potent opioid agonist, the potential for respiratory effects, particularly at high doses or in combination with other agents, cannot be entirely dismissed. This guide is provided for researchers to manage potential respiratory depression if observed during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective non-peptidic agonist for the δ-opioid receptor (DOR).[1] Its primary mechanism of action involves binding to and activating DORs, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[1][2]
Q2: Is respiratory depression a known side effect of this compound?
A2: The available evidence is limited and somewhat contradictory. While opioids, in general, can cause respiratory depression, a study in rhesus monkeys did not find significant respiratory depressant effects with this compound. However, given its potent opioid activity, monitoring for respiratory changes is a prudent precautionary measure in any experimental setting.
Q3: What are the signs of respiratory depression in laboratory animals?
A3: Signs can vary by species. In rodents, you may observe a decreased respiratory rate, wheezing, sneezing, labored breathing (involving abdominal muscles), gasping, and a hunched posture.[3][4] In more severe cases, you might see cyanosis (blueish tint) of the feet and tail. In primates, signs would include a reduced respiratory rate and effort.
Q4: How can this compound-induced respiratory depression be reversed?
A4: If respiratory depression is observed, it can likely be reversed by opioid receptor antagonists. For a δ-opioid receptor-selective effect, naltrindole is the antagonist of choice. For a broader and more potent reversal of general opioid effects, the non-selective opioid antagonist naloxone is recommended.
Troubleshooting Guide: Managing Suspected Respiratory Depression
Problem: The experimental animal is showing signs of respiratory distress after administration of this compound.
Step 1: Confirm the Signs of Respiratory Distress
-
Observe Respiration: Carefully monitor the animal's breathing rate and effort. Look for shallow breathing, a significant decrease in breaths per minute, or use of accessory muscles for breathing.
-
Check for Physical Signs: Note any changes in skin or mucous membrane color (e.g., cyanosis), posture (e.g., hunched), or general activity level (lethargy).
-
Audible Breathing: Listen for any wheezing, clicking, or rattling sounds.
Step 2: Immediate Supportive Care
-
Ensure a Clear Airway: Check that the animal's airway is not obstructed.
-
Provide Oxygen: If available, place the animal in an oxygen-rich environment.
-
Maintain Body Temperature: Ensure the animal is kept warm to prevent hypothermia.
Step 3: Administer an Opioid Antagonist
-
For Suspected δ-Opioid Specific Effects: Administer naltrindole. This will help determine if the effect is mediated by the δ-opioid receptor.
-
For Severe Respiratory Depression: Administer naloxone for a more potent and rapid reversal.
Experimental Protocols
Protocol for Reversal of Respiratory Depression with Naloxone
This protocol is based on general guidelines for reversing opioid-induced respiratory depression in a research setting. Doses should be optimized for the specific animal model and experimental conditions.
-
Preparation of Naloxone Solution:
-
Commercially available naloxone hydrochloride injection is typically 0.4 mg/mL or 1 mg/mL.
-
Dilute with sterile saline to the desired concentration for accurate dosing, especially in smaller animals.
-
-
Administration:
-
Route: Intravenous (IV) administration is preferred for the most rapid onset of action. Intramuscular (IM) or subcutaneous (SC) routes can also be used.
-
Initial Bolus Dose: Start with a low dose to avoid precipitating severe withdrawal symptoms. A common starting point is 0.01 to 0.4 mg/kg.
-
Titration: If there is no response, the dose can be repeated every 2-3 minutes, gradually increasing the dose.
-
-
Monitoring:
-
Continuously monitor the animal's respiratory rate and depth.
-
Be aware that the half-life of naloxone is relatively short, and respiratory depression may return as the antagonist is metabolized. A continuous infusion may be necessary for sustained reversal.
-
Protocol for Antagonism with Naltrindole
This protocol is designed to specifically block the effects of a δ-opioid agonist.
-
Preparation of Naltrindole Solution:
-
Naltrindole hydrochloride is typically a powder that needs to be dissolved.
-
Consult the manufacturer's instructions for the appropriate solvent (often sterile water or saline). Prepare a stock solution and dilute as needed.
-
-
Administration:
-
Route: The route of administration will depend on the experimental design. Intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.) routes are common.
-
Dose: Doses can range from 0.01 to 1 mg/kg for systemic administration, depending on the desired level of antagonism. For central administration (i.c.v.), doses are much lower (in the microgram range).
-
-
Timing:
-
Naltrindole is often administered prior to the agonist to study the blockade of its effects.
-
For reversal studies, administer after the onset of the agonist's effects.
-
Quantitative Data
Table 1: Naloxone Dosing for Reversal of Opioid-Induced Respiratory Depression in Animal Models
| Animal Model | Opioid Administered | Naloxone Dose Range | Route | Outcome | Reference |
| Rats | Heroin or Fentanyl | 0.01 - 3.2 mg/kg | IV | Dose-dependent reversal of respiratory depression. | |
| Rabbits | Remifentanil | 1 mM (microinjection) | preBötzinger Complex | Partial reversal of respiratory depression. | |
| Rats | Morphine | Not specified | Not specified | Co-administration of a naloxone pro-drug prevented and reversed severe respiratory depression. | |
| Dogs | Fentanyl | 4 mg (total dose) | IM or IN | Reversal of sedation. |
Visualizations
Signaling Pathway of this compound at the δ-Opioid Receptor
Caption: Signaling cascade initiated by this compound binding to the δ-opioid receptor.
Experimental Workflow for Assessing and Managing Drug-Induced Respiratory Depression
Caption: Workflow for monitoring and managing potential respiratory depression.
References
- 1. Frontiers | Naloxone reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats [frontiersin.org]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vettimes.com [vettimes.com]
- 4. Diseases in Rodents | VCA Animal Hospitals [vcahospitals.com]
Validation & Comparative
A Comparative In Vivo Efficacy Guide: BW373U86 versus SNC80
This guide provides a detailed comparison of the in vivo efficacy of two prominent non-peptidic delta-opioid receptor (δ-OR) agonists, BW373U86 and SNC80. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their analgesic properties, locomotor effects, and convulsive potential. The information is presented through structured data tables, detailed experimental protocols, and illustrative diagrams to facilitate an objective evaluation of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the in vivo effects of this compound and SNC80 based on available experimental data. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Analgesic Efficacy in Thermal Nociception Assays
| Compound | Assay | Animal Model | Route of Administration | Effective Dose (A50/ED50) | Citation(s) |
| This compound | Tail-Flick & Tail-Pinch | Mouse | Intrathecal (i.t.) | Dose-dependent antinociception | [1] |
| Acetic Acid Writhing | Mouse | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), i.t. | Dose-dependent antinociception (i.t. route was 663-fold more potent than in tail-flick) | [1] | |
| Bradykinin-induced Thermal Allodynia | Rhesus Monkey | Subcutaneous (s.c.) | 0.18-0.56 mg/kg (dose-dependently reversed allodynia) | [2] | |
| SNC80 | Warm-Water Tail-Flick | Mouse | i.c.v., i.t., i.p. | A50 (i.c.v.): 104.9 nmol; A50 (i.t.): 69 nmol; A50 (i.p.): 57 mg/kg | [3] |
| Hot-Plate | Mouse | i.c.v. | A50: 91.9 nmol | [3] | |
| Tail-Flick (52.2 °C water) | Mouse (Wild-Type) | Intrathecal (i.t.) | ED50: 49 nmol |
Table 2: Effects on Locomotor Activity
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect | Citation(s) |
| This compound | Rat | Subcutaneous (s.c.) | 0.2 - 2 mg/kg | Dose-dependent increase in locomotor activity. | |
| SNC80 | Rat | Intracerebroventricular (i.c.v.) | 10 - 300 nmol | Dose-dependent increases in locomotor activity in habituated rats. | |
| Rat | Subcutaneous (s.c.) | 3.2 - 32 mg/kg | Dose-dependent increase in locomotor activity; tolerance develops with repeated administration. |
Table 3: Convulsive Effects
| Compound | Animal Model | Route of Administration | Dose | Observed Effect | Citation(s) |
| This compound | Mouse | Subcutaneous (s.c.) | 1 - 10 mg/kg | Increased percentage of mice exhibiting seizures with increasing dose. | |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Consistently produced mild convulsions. | ||
| SNC80 | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Consistently produced mild convulsions. | |
| Mouse | Intraperitoneal (i.p.) | 320 mg/kg | Produced a more violent, lethal convulsion. | ||
| Rat | Intravenous (i.v.) (fast infusion) | 1.0 mg/kg | Produced convulsions in 66% of rats. | ||
| Mouse | Not specified | 9 - 32 mg/kg | Caused seizures and epileptic-like EEG discharges. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Hot-Plate Test for Thermal Analgesia
Objective: To assess the analgesic effect of a compound against a thermal stimulus.
Apparatus: A hot plate apparatus with a surface that can be maintained at a constant temperature. A transparent cylinder is used to confine the animal to the heated surface.
Procedure:
-
Set the hot plate temperature to a constant, noxious level (typically 55 ± 1°C).
-
Administer the test compound (e.g., this compound or SNC80) or vehicle to the animal via the desired route.
-
At predetermined time points after administration, place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.
-
Record the latency (in seconds) to the first nocifensive response.
-
A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
Tail-Flick Test for Thermal Analgesia
Objective: To measure the analgesic effect of a compound by assessing the latency of a spinal reflex to a thermal stimulus.
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail. The apparatus should have a sensor to automatically detect the tail flick and stop the timer.
Procedure:
-
Gently restrain the animal, allowing the tail to be exposed.
-
Administer the test compound or vehicle.
-
At specified time intervals, place the animal's tail over the light source of the apparatus.
-
Activate the light source, which starts a timer.
-
The heat from the light will elicit a reflexive withdrawal (flick) of the tail. The apparatus detects this movement and stops the timer, recording the latency.
-
A maximum exposure time (cut-off) is set to prevent tissue damage.
-
An increase in the tail-flick latency indicates analgesia.
Mandatory Visualization
Delta-Opioid Receptor Signaling Pathway
Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein and subsequent downstream signaling cascades.
Caption: Agonist binding to the δ-opioid receptor activates Gi/o signaling.
Experimental Workflow: In Vivo Analgesia Study
The following diagram outlines a typical workflow for assessing the analgesic efficacy of test compounds in vivo.
Caption: Standard workflow for in vivo analgesic efficacy testing.
References
- 1. Antinociceptive actions of this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a delta-opioid receptor agonist, reverses bradykinin-induced thermal allodynia in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Delta-Opioid Receptor Agonists: BW373U86 vs. DPDPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two prominent delta-opioid receptor (DOR) agonists: the non-peptidic compound BW373U86 and the synthetic peptide [D-Pen²,D-Pen⁵]enkephalin (DPDPE). Understanding the distinct binding affinities and functional potencies of these molecules is crucial for designing targeted therapeutics and interpreting experimental outcomes in opioid research.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and DPDPE for the delta (δ), mu (μ), and kappa (κ) opioid receptors. It is important to note that the data presented are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Ligand | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) | Reference |
| This compound | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 | ~8.3-fold | ~18.9-fold | [1] |
| DPDPE | 1.4 | 1100 | 5400 | ~786-fold | ~3857-fold | [2] |
Table 2: Functional Potency (EC50/IC50, nM)
| Ligand | Assay | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Reference |
| This compound | Mouse Vas Deferens | 0.2 ± 0.06 (ED50) | - | - | [1] |
| DPDPE | Mouse Vas Deferens | 5.2 (EC50) | >10,000 | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound and DPDPE for the δ, μ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radioligands (e.g., [³H]DPDPE for δ, [³H]DAMGO for μ, [³H]U-69,593 for κ).
-
Unlabeled test compounds (this compound, DPDPE).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.
-
Objective: To determine the potency (EC50) and efficacy of this compound and DPDPE in activating G proteins.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound, DPDPE).
-
Assay buffer (containing MgCl₂, NaCl, and EGTA).
-
-
Procedure:
-
Pre-incubate cell membranes with GDP and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the EC50 value from the dose-response curve.
-
Adenylyl Cyclase Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Objective: To measure the potency (IC50) of this compound and DPDPE in inhibiting adenylyl cyclase activity.
-
Materials:
-
Whole cells or cell membranes expressing the opioid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, DPDPE).
-
cAMP detection kit (e.g., ELISA-based or radiometric).
-
-
Procedure:
-
Pre-incubate cells or membranes with varying concentrations of the test compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Determine the IC50 value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by δ-opioid receptor agonists like this compound and DPDPE.
Caption: Canonical signaling pathway of δ-opioid receptor agonists.
Experimental Workflow
This diagram outlines a typical experimental workflow for determining the receptor selectivity of a novel compound.
References
Naltrindole's Antagonism of BW373U86: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of Naltrindole on the pharmacological actions of BW373U86, a selective delta-opioid receptor agonist. The data presented herein is compiled from various in vitro and in vivo studies, offering a detailed overview for researchers in opioid pharmacology and drug development.
Executive Summary
Naltrindole is a potent and highly selective non-peptide delta-opioid receptor antagonist.[1] It effectively and competitively antagonizes the effects of this compound, a selective delta-opioid receptor agonist.[2] This antagonism has been demonstrated across a range of experimental paradigms, from receptor binding and cellular signaling to complex behavioral effects in animal models. The competitive nature of this interaction is highlighted by Schild analysis, which indicates a pA2 value of 9.43 for Naltrindole against this compound-induced inhibition of electrically evoked muscle contraction in mouse vas deferens.[2]
Receptor Binding and Affinity
Naltrindole exhibits high affinity for delta-opioid receptors, effectively competing with this compound for binding. The binding affinity of these compounds has been characterized in various tissue preparations, demonstrating their selectivity for the delta-opioid receptor over other opioid receptor subtypes (mu and kappa).
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Delta (δ) Receptor | Mu (μ) Receptor | Kappa (κ) Receptor | Reference |
| This compound | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 | [2] |
| Naltrindole | - | - | - |
Note: Specific Ki values for Naltrindole from a direct competitive binding assay with this compound were not available in the searched literature. However, its high potency as a delta-opioid antagonist is well-established.
In Vitro Functional Antagonism
The antagonistic relationship between Naltrindole and this compound is clearly demonstrated in functional assays that measure the downstream consequences of delta-opioid receptor activation.
Adenylyl Cyclase Inhibition
This compound, like other delta-opioid agonists, inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Naltrindole effectively blocks this effect in a concentration-dependent manner.
Table 2: Antagonism of this compound-Induced Inhibition of Adenylyl Cyclase
| Agonist | Agonist Concentration | Antagonist | Antagonist Concentration | Effect | Reference |
| This compound | - | Naltrindole | - | Naltrindole was significantly more potent than naloxone in blocking this compound inhibition of adenylyl cyclase. | [3] |
Experimental Protocol: Adenylyl Cyclase Assay
Cell Culture: NG108-15 cells, which endogenously express delta-opioid receptors, are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
Membrane Preparation: Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently resuspended in the assay buffer.
Adenylyl Cyclase Activity Assay: The assay is typically performed in a final volume of 100-200 µL containing membrane protein (e.g., 20-50 µg), ATP, an ATP regenerating system (e.g., creatine phosphokinase and phosphocreatine), GTP, and other ions (e.g., MgCl2). Membranes are pre-incubated with Naltrindole at various concentrations before the addition of this compound. The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 10-15 minutes). The reaction is stopped by heating or the addition of a stop solution. The amount of cAMP produced is then quantified using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).
In Vivo Behavioral Antagonism
Naltrindole has been shown to reverse the behavioral effects induced by this compound in animal models, further confirming its antagonistic properties in a more complex biological system.
Locomotor Activity
This compound can induce changes in locomotor activity in rodents. Naltrindole effectively blocks these effects, demonstrating the delta-opioid receptor-mediated nature of this behavior.
Table 3: Antagonism of this compound-Induced Effects on Locomotor Activity
| Animal Model | This compound Dose | Naltrindole Dose | Effect | Reference |
| Rats | 0.2 - 2 mg/kg (s.c.) | - | Dose-dependent increase in locomotor activity. | |
| Rats | - | - | Inhibition of this compound-induced locomotor activity. |
Acoustic Startle Reflex
This compound has been shown to inhibit the acoustic startle reflex in rats, an effect that is also sensitive to blockade by Naltrindole.
Table 4: Antagonism of this compound-Induced Inhibition of Acoustic Startle Reflex
| Animal Model | This compound Dose | Naltrindole Dose | Effect | Reference |
| Rats | 0.2 - 2 mg/kg (s.c.) | - | Inhibition of the acoustic startle reflex. | |
| Rats | - | - | Naltrindole blocked the inhibition of the acoustic startle reflex induced by this compound. |
Experimental Protocol: Locomotor Activity Assessment
Animals: Male Sprague-Dawley or Wistar rats are commonly used. Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Apparatus: Locomotor activity is typically measured in open-field arenas equipped with infrared beams or video tracking software to monitor the animal's movement.
Procedure: Animals are habituated to the testing room for at least 30 minutes before the experiment. They are then administered Naltrindole (or vehicle) at a specified time before being given this compound (or vehicle). Immediately after the second injection, the animals are placed in the locomotor activity chambers, and their activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).
Signaling Pathways and Experimental Workflows
The interaction between this compound and Naltrindole at the delta-opioid receptor initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase.
The experimental workflow for studying this antagonism typically involves a series of in vitro and in vivo assays.
Conclusion
References
A Comparative Guide to the Efficacy of BW373U86 and Other Non-Peptide Delta-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the non-peptide delta-opioid agonist BW373U86 with other relevant non-peptide delta-opioid agonists, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for their studies and to provide context for the development of novel delta-opioid receptor-targeted therapeutics.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other selected non-peptide delta-opioid agonists in functional assays commonly used to assess G protein-coupled receptor (GPCR) activation. These assays measure the agonist-induced stimulation of [³⁵S]GTPγS binding to G proteins and the inhibition of cyclic AMP (cAMP) accumulation.
Table 1: Efficacy in [³⁵S]GTPγS Binding Assays
| Compound | Cell Type/Tissue | EC₅₀ (nM) | Eₘₐₓ (% of baseline or standard) | Reference |
| This compound | Rat Brain Slices | Not explicitly stated, but shown to be more potent and efficacious than DPDPE | Higher than DPDPE | [1] |
| SNC80 | Human Neuroblastoma SH-SY5Y cells | 32 | 57% of maximal DAMGO stimulation | [2][3] |
| SNC80 | C₆(δ) cell membranes | 18 | Not directly compared to a standard in this study | [2] |
| SNC86 (3-OH derivative of SNC80) | Rat Brain | More potent and efficacious than SNC80 | Full agonist | [4] |
| SNC162 (3-desoxy derivative of SNC80) | Rat Brain | Less potent and efficacious than SNC80 | Partial agonist |
Table 2: Efficacy in cAMP Accumulation Assays
| Compound | Cell Type | IC₅₀ (nM) | Iₘₐₓ (% inhibition of forskolin-stimulated cAMP) | Reference |
| SNC80 | HEK293 cells expressing human delta-opioid receptor | 9.2 | Full agonist activity | |
| SNC80 | HEK293 cells | Potency (log Kₐ) = -6.58 | Eₘₐₓ larger than morphine, UFP-512, and TIPP | |
| ARM390 | HEK293 cells | Not explicitly stated in the provided text | Similar signaling profile to SNC80 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist, which is an early event in the GPCR signaling cascade.
1. Membrane Preparation:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the delta-opioid receptor are cultured to ~80% confluency.
-
Harvesting: Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation.
-
Homogenization: The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Polytron or similar device.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Storage: The membrane pellet is resuspended in assay buffer, protein concentration is determined (e.g., via Bradford assay), and aliquots are stored at -80°C.
2. Assay Procedure:
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). For determination of non-specific binding, unlabeled GTPγS (final concentration 10 µM) is added.
-
Serial dilutions of the test agonist (e.g., this compound, SNC80).
-
Membrane suspension (typically 10-20 µg of protein per well).
-
GDP (final concentration 10-100 µM) to enhance the agonist-stimulated signal.
-
-
Pre-incubation: The plate is pre-incubated at 30°C for 15 minutes.
-
Initiation of Reaction: [³⁵S]GTPγS (final concentration 0.05-0.1 nM) is added to each well to start the binding reaction.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: The reaction is terminated by rapid filtration through GF/B filter plates using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: The filter plates are dried, a scintillation cocktail is added to each well, and the radioactivity is counted using a plate scintillation counter.
3. Data Analysis:
-
Non-specific binding is subtracted from all other measurements to obtain specific binding.
-
Specific binding is then plotted against the logarithm of the agonist concentration to generate a dose-response curve.
-
EC₅₀ (potency) and Eₘₐₓ (efficacy) values are determined by non-linear regression analysis of the dose-response curve.
cAMP Accumulation Assay
This assay measures the ability of a delta-opioid receptor agonist to inhibit the production of the second messenger cyclic AMP (cAMP), which is a downstream consequence of Gαi/o protein activation.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the delta-opioid receptor are plated in 96-well plates at a suitable density (e.g., 30,000 cells/well) and cultured for 48 hours.
2. Assay Procedure:
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes at 37°C to prevent the degradation of cAMP.
-
Agonist Stimulation: The medium is replaced with a medium containing various concentrations of the test agonist and a stimulant of adenylyl cyclase, such as forskolin. The cells are incubated for a defined period (e.g., 5-30 minutes) at 37°C.
-
Lysis and Detection: The reaction is stopped by aspirating the medium and adding a lysis buffer (e.g., 0.1 N HCl). The intracellular cAMP levels are then measured using a commercially available cAMP assay kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or radioimmunoassay).
3. Data Analysis:
-
The amount of cAMP produced is quantified, and the percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each agonist concentration.
-
The data are plotted against the logarithm of the agonist concentration to generate an inhibition curve.
-
IC₅₀ (potency) and Iₘₐₓ (efficacy) values are determined from the curve using non-linear regression.
Visualizations
Signaling Pathway
Caption: Delta-opioid receptor signaling pathway.
Experimental Workflow
References
- 1. Comparison of Peptidic and Nonpeptidic δ-Opioid Agonists on Guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) Binding in Brain Slices from Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BW373U86 and Peptide Delta Opioid Agonists in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide delta opioid agonist BW373U86 and various peptide delta opioid agonists in preclinical pain models. The information presented is intended to assist researchers in selecting appropriate compounds for their studies and to provide a comprehensive overview of their comparative pharmacology and efficacy.
Introduction
Delta opioid receptors (DORs) are a key target in the development of novel analgesics. Their activation has been shown to produce significant antinociceptive effects, particularly in models of chronic and neuropathic pain, with a potentially lower side-effect profile compared to traditional mu-opioid receptor agonists. This guide focuses on a comparative analysis of this compound, a non-peptidic DOR agonist, and several well-characterized peptide DOR agonists, including [D-Pen²,D-Pen⁵]enkephalin (DPDPE), Deltorphin II, and [D-Ser²,Leu⁵,Thr⁶]-enkephalin (DSLET).
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize the available quantitative data for this compound and representative peptide delta agonists. It is important to note that direct head-to-head comparisons in the same studies are limited, and variations in experimental conditions can influence the results.
Table 1: Comparative Binding Affinity (Ki) at the Delta Opioid Receptor
| Compound | Chemical Class | Ki (nM) for δ-Opioid Receptor | Species/Tissue | Reference(s) |
| This compound | Non-peptide | 1.8 ± 0.4 | Rat Brain | [1] |
| DPDPE | Peptide | 0.421 ± 0.067 (Kd) | Rat Brain | |
| Deltorphin II | Peptide | 0.15 ± 0.01 | Rat Brain | |
| DSLET | Peptide | ~100-fold less potent than this compound in inhibiting adenylyl cyclase | Rat Striatal Membranes |
Note: Ki represents the inhibition constant, and a lower value indicates higher binding affinity. Kd represents the equilibrium dissociation constant.
Table 2: Comparative Analgesic Potency (ED50) in Rodent Pain Models
Direct comparative ED50 values from single studies are scarce in the public domain. The following represents a compilation of data from various sources and should be interpreted with caution due to differing experimental protocols.
| Compound | Pain Model | Route of Administration | ED50 | Species | Reference(s) |
| This compound | Acetic Acid Writhing | Intrathecal (i.t.) | 663-fold more potent than in tail-flick | Mouse | [2] |
| This compound | Tail-Flick | Intrathecal (i.t.) | Dose-dependent antinociception | Mouse | [2] |
| Deltorphin II | Tail-Flick | Intrathecal (i.t.) | Dose-dependent inhibition | Rat | |
| DPDPE | Tail-Flick | Intracerebroventricular (i.c.v.) | Significantly increased ED50 in CXBK mice | Mouse | [3] |
Note: ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response.
Signaling Pathways
Activation of the delta opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability and neurotransmitter release, contributing to the analgesic effect. Additionally, signaling through β-arrestin pathways can mediate receptor desensitization, internalization, and potentially distinct downstream effects.
References
Validating BW373U86 Binding: A Comparative Guide to Radioligand Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BW373U86's binding profile with alternative ligands for the delta-opioid receptor (DOR), supported by experimental data and detailed protocols for radioligand binding assays.
This compound is a potent and selective non-peptide agonist for the delta-opioid receptor, a G-protein coupled receptor involved in various physiological processes, including analgesia and emotional responses.[1][2][3] Accurate validation of its binding affinity and selectivity is crucial for its development as a research tool and potential therapeutic agent. Radioligand binding assays are the gold standard for quantifying the interaction of a ligand with its receptor. This guide details the methodology for such assays and compares the binding characteristics of this compound with other common DOR ligands.
Comparative Binding Affinity of Delta-Opioid Receptor Ligands
The binding affinity of a ligand to its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other selected delta-opioid receptor ligands at the delta (δ), mu (μ), and kappa (κ) opioid receptors, highlighting their relative affinities and selectivities.
| Compound | Type | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | Agonist | 1.8 | 15 | 34 | ~8.3 | ~18.9 |
| SNC80 | Agonist | 0.18 - 9.4 | >1000 | >1000 | >106 - >5555 | >106 - >5555 |
| Naltrindole | Antagonist | ~0.1 - 0.25 | ~15.8 - 25 | ~63 - 158 | ~63 - 250 | ~252 - 1580 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for the delta-opioid receptor using a radiolabeled antagonist, such as [³H]-naltrindole.
1. Materials and Reagents:
-
Membrane Preparation: Homogenized brain tissue (e.g., from rat or mouse) or cells expressing the delta-opioid receptor.
-
Radioligand: [³H]-naltrindole (specific activity ~30-60 Ci/mmol).
-
Unlabeled Ligands: this compound, SNC80, naloxone (for non-specific binding determination), and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize fresh or frozen brain tissue (e.g., cortex or striatum) in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane preparation at -80°C until use.
3. Assay Procedure:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of the competing unlabeled ligands (e.g., this compound) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]-naltrindole (typically at or below its Kd, e.g., 0.1-0.5 nM).
-
Increasing concentrations of the unlabeled test compound.
-
For total binding, add assay buffer instead of the unlabeled compound.
-
For non-specific binding, add a high concentration of a non-selective antagonist like naloxone (e.g., 10 µM).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's action, the following diagrams illustrate the competitive radioligand binding assay workflow and the delta-opioid receptor signaling pathway.
References
A Comparative Guide to the Cross-Reactivity of BW373U86 with Mu and Kappa Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the δ-opioid receptor agonist BW373U86, with a focus on its cross-reactivity with μ- and κ-opioid receptors. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound is a nonpeptidic δ-opioid agonist that has been instrumental in characterizing the physiological and pathological roles of the δ-opioid receptor.[1][2] Its selectivity for the δ-receptor over the μ- and κ-receptors is a critical aspect of its pharmacological profile. Understanding this selectivity is paramount for interpreting experimental results and for the development of novel therapeutics with improved side-effect profiles. This guide compares this compound with other relevant opioid receptor ligands and provides the technical foundation for assessing receptor binding and functional activity.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for this compound and other selected opioid ligands at the μ-, κ-, and δ-opioid receptors.
| Compound | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| This compound | 1.8 ± 0.4 [2] | 15 ± 3 [2] | 34 ± 3 [2] | 8.3 | 18.9 |
| SNC80 | 0.625 | 5500 | - | 8800 | - |
| DPDPE | 1.4 | - | - | - | - |
| Naltrindole | 0.04 | - | - | - | - |
| DAMGO | - | 1.23 | - | - | - |
| U69,593 | - | - | 0.89 | - | - |
As the data indicates, this compound displays a clear preference for the δ-opioid receptor, with approximately 8-fold and 19-fold lower affinity for the μ- and κ-receptors, respectively. In comparison, SNC162, a derivative of SNC80, demonstrates exceptionally high selectivity for the δ-receptor.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the characterization of ligand-receptor interactions. Below are detailed protocols for two fundamental assays used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human μ-, κ-, or δ-opioid receptor.
-
Radioligand:
-
[³H]DAMGO for μ-opioid receptor
-
[³H]DPDPE for δ-opioid receptor
-
[³H]U69,593 for κ-opioid receptor
-
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target opioid receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand at a fixed concentration (typically at or below its Kd), and binding buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of naloxone (e.g., 10 µM).
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the activity of adenylyl cyclase, a key downstream signaling event for Gi-coupled receptors like the opioid receptors.
Materials:
-
Cells expressing the opioid receptor of interest (e.g., NG108-15 cells which endogenously express δ-opioid receptors).
-
Test Compound: this compound or other opioid agonists.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
ATP.
-
cAMP Assay Kit (e.g., ELISA-based or radiometric).
-
Cell Lysis Buffer.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency.
-
Treatment: Pre-incubate the cells with the test compound (agonist) at various concentrations for a short period.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the Graphviz DOT language to illustrate the canonical signaling pathway for Gi-coupled opioid receptors and the workflow of a competitive radioligand binding assay.
Caption: Canonical signaling pathway for Gi-coupled opioid receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
The data presented in this guide reaffirms that this compound is a potent and selective δ-opioid receptor agonist, exhibiting significantly lower affinity for μ- and κ-opioid receptors. This selectivity is a key feature that distinguishes it from other less selective opioid ligands and makes it a valuable tool for elucidating the specific functions of the δ-opioid system. The provided experimental protocols offer a standardized framework for researchers to independently verify and expand upon these findings. The visual diagrams of the signaling pathway and experimental workflow serve to clarify the complex processes involved in opioid receptor pharmacology. For drug development professionals, a thorough understanding of the cross-reactivity profile of lead compounds is essential for predicting potential on-target and off-target effects, ultimately leading to the design of safer and more effective therapeutics.
References
A Comparative Analysis of the Side Effect Profiles: BW373U86 Versus Traditional Opioids
For Immediate Release
A deep dive into the preclinical side effect profiles of the selective delta-opioid agonist BW373U86 compared with traditional mu-opioid agonists reveals significant differences, highlighting a potentially safer therapeutic window for delta-opioid targeted analgesics. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental methodologies, and pathway visualizations.
This comparison guide synthesizes available preclinical data to objectively compare the side effect profiles of this compound, a potent and selective non-peptide delta-opioid receptor agonist, with those of traditional mu-opioid receptor agonists, such as morphine and fentanyl. The data presented herein are collated from various animal studies and are intended to provide a comparative overview for research and drug development purposes.
Executive Summary
Traditional opioids, primarily acting on the mu-opioid receptor (MOR), are the cornerstone of moderate to severe pain management. However, their clinical utility is often hampered by a narrow therapeutic window and a significant burden of side effects, including life-threatening respiratory depression, severe constipation, and a high potential for abuse and addiction.[1][2][3]
This compound, a selective delta-opioid receptor (DOR) agonist, has been investigated as a potential alternative analgesic with a potentially more favorable side effect profile.[4][5] Preclinical evidence suggests that while this compound is not devoid of side effects, notably a risk of convulsions at higher doses, it appears to circumvent some of the most debilitating and dangerous adverse effects associated with traditional opioids.
Comparative Side Effect Profile: this compound vs. Traditional Opioids
The following table summarizes the key differences in the side effect profiles of this compound and traditional opioids based on available preclinical data. It is important to note that these data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Side Effect | This compound (Delta-Opioid Agonist) | Traditional Opioids (Mu-Opioid Agonists) |
| Respiratory Depression | Not observed to produce significant respiratory depression in monkeys at doses tested. | A primary and potentially fatal side effect. |
| Gastrointestinal Effects | Data on gastrointestinal effects are limited in publicly available literature. | Significant constipation is a very common side effect, with tolerance rarely developing. Also causes nausea and vomiting. |
| Abuse Liability | Did not produce reinforcing effects in a self-administration procedure in rhesus monkeys, suggesting low abuse potential. | High potential for abuse, dependence, and addiction. |
| Convulsions | Can induce brief, non-lethal convulsions in mice and has been observed in one monkey at a high dose. This appears to be a characteristic of early non-peptidic DOR agonists. | Generally do not induce convulsions at analgesic doses, though myoclonus can occur with high doses. |
| Sedation & Dizziness | Less characterized, though behavioral studies note suppression of response rates. | Common side effects include sedation and dizziness. |
Detailed Experimental Protocols
To provide a comprehensive understanding of the data presented, this section outlines the methodologies for key experiments cited in the comparison of side effect profiles.
Assessment of Respiratory Depression: Whole-Body Plethysmography
Objective: To measure the effects of a compound on respiratory function in conscious, unrestrained animals.
Methodology:
-
Animal Acclimation: Rodents are acclimated to the whole-body plethysmography chambers for a defined period before the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute), are recorded.
-
Drug Administration: The test compound (e.g., this compound or a traditional opioid) or vehicle is administered via a specified route (e.g., subcutaneous, intravenous).
-
Post-Dose Monitoring: Respiratory parameters are continuously monitored and recorded for a predetermined duration following drug administration.
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups. A significant decrease in minute volume is indicative of respiratory depression.
Assessment of Gastrointestinal Motility: Charcoal Meal Test
Objective: To evaluate the effect of a compound on the rate of gastric emptying and intestinal transit.
Methodology:
-
Fasting: Animals (typically rats or mice) are fasted for a specific period (e.g., 18-24 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the charcoal meal.
-
Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal in a vehicle like gum acacia, is administered orally.
-
Euthanasia and Dissection: After a set time, the animals are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal meal from the pyloric sphincter are measured.
-
Data Analysis: The percentage of the intestine traversed by the charcoal meal is calculated for each animal. A decrease in this percentage compared to the vehicle control group indicates inhibition of gastrointestinal transit.
Assessment of Abuse Liability: Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a compound by pairing its effects with a distinct environment.
Methodology:
-
Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase (Baseline): Animals are allowed to freely explore all compartments to determine any baseline preference for a particular compartment.
-
Conditioning Phase: This phase consists of several sessions. On drug conditioning days, animals are administered the test compound and confined to one of the compartments. On vehicle conditioning days, they receive a vehicle injection and are confined to the other compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.
-
Test Phase: After the conditioning phase, animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline and/or the vehicle-paired group indicates a rewarding effect and potential for abuse.
Assessment of Convulsive Effects
Objective: To determine the pro-convulsant potential of a compound.
Methodology:
-
Animal Observation: Animals are administered the test compound at various doses.
-
Behavioral Scoring: Following administration, animals are placed in an observation chamber and their behavior is continuously monitored for a set period. The occurrence and severity of convulsions are scored using a standardized scale (e.g., Racine scale for seizure severity).
-
Latency Measurement: The time from drug administration to the onset of the first convulsive behavior is recorded.
-
Electroencephalography (EEG) (Optional): For more detailed analysis, animals can be implanted with EEG electrodes to record brain electrical activity and identify seizure-like discharges.
-
Data Analysis: The percentage of animals exhibiting convulsions at each dose is determined, and an ED50 (the dose at which 50% of animals show the effect) for convulsive activity can be calculated.
Signaling Pathways: Opioid Receptor Activation
Traditional opioids and this compound exert their effects through different G protein-coupled receptors (GPCRs), leading to distinct downstream signaling cascades and physiological effects.
Conclusion
The preclinical data strongly suggest that the selective delta-opioid agonist this compound has a side effect profile that is markedly different from that of traditional mu-opioid agonists. The most notable distinctions are the apparent lack of significant respiratory depression and abuse liability with this compound, two of the most significant clinical challenges associated with traditional opioid therapy. However, the pro-convulsant activity of this compound observed in animal models is a significant concern that warrants further investigation and may be a characteristic of this specific class of early delta agonists.
This comparative guide underscores the potential of targeting the delta-opioid receptor as a strategy for developing safer analgesics. Further research, including direct, head-to-head comparative studies with standardized protocols, is crucial to fully elucidate the therapeutic potential and safety profile of selective delta-opioid agonists.
References
- 1. The convulsive and electroencephalographic changes produced by nonpeptidic delta-opioid agonists in rats: comparison with pentylenetetrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fentanyl self-administration on risk-taking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cardioprotective Effects of BW373U86: A Comparative Guide with Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardioprotective effects of BW373U86, a potent delta-opioid agonist, and the validation of these effects through the use of specific antagonists. The experimental data, detailed protocols, and signaling pathways presented herein are intended to offer a comprehensive resource for researchers in cardiovascular pharmacology.
Comparative Efficacy of this compound and Antagonists in Cardioprotection
The cardioprotective efficacy of this compound, primarily measured by the reduction in myocardial infarct size following ischemia-reperfusion (I/R) injury, has been evaluated in several preclinical studies. The use of antagonists is crucial to elucidate the underlying mechanisms of this protection. The following table summarizes key quantitative data from a study investigating the effects of this compound and various antagonists on infarct size in a rat model of I/R injury.
| Treatment Group | Dosage | Infarct Size (% of Area at Risk) | Key Finding |
| Control (Saline) | - | 60 ± 3% | Baseline infarct size in the absence of treatment. |
| This compound | 0.1 mg/kg | 16 ± 3% | This compound significantly reduces myocardial infarct size. |
| This compound + BNTX (δ1-antagonist) | 0.1 mg/kg + antagonist | Partially Blocked | The δ1-selective antagonist BNTX only partially blocks the protective effect, suggesting other mechanisms are involved. |
| This compound + 2-MPG (Antioxidant) | 0.1 mg/kg + antagonist | 47 ± 5% | The antioxidant 2-MPG completely blocks the delayed cardioprotective effect of this compound. |
| This compound (acute) + Naloxone | 0.1 mg/kg + antagonist | Protection Inhibited | The non-selective opioid antagonist naloxone inhibits the acute protective effects of this compound. |
| TAN-67 (δ1-agonist) | 0.1 mg/kg | 18 ± 4% | Another delta-opioid agonist, TAN-67, also provides significant cardioprotection. |
| TAN-67 + 2-MPG (Antioxidant) | 0.1 mg/kg + antagonist | 42 ± 4% | The protection afforded by TAN-67 is also blocked by the antioxidant 2-MPG. |
Experimental Methodologies
The validation of this compound's cardioprotective effects relies on standardized and reproducible experimental protocols. The following methodologies are based on key studies in the field.
Animal Model and Ischemia-Reperfusion Injury
-
Animal Model: The experiments were conducted using male Sprague-Dawley rats.
-
Ischemia-Reperfusion Protocol:
-
Rats underwent a surgical procedure to expose the heart.
-
A ligature was placed around the left anterior descending coronary artery.
-
Myocardial ischemia was induced by tightening the ligature for a period of 30 minutes.
-
Following ischemia, the ligature was released to allow for a 2-hour period of reperfusion.
-
At the end of the reperfusion period, the hearts were excised for infarct size analysis.
-
Drug Administration Protocols
-
Delayed Cardioprotection Protocol:
-
Rats were pretreated with this compound (0.1 mg/kg) or saline.
-
A 24-hour recovery period was allowed before the induction of ischemia-reperfusion.
-
In antagonist groups, selective opioid receptor antagonists or the antioxidant 2-mercaptopropionyl glycine (2-MPG) were administered along with this compound during the pretreatment phase.
-
-
Acute Cardioprotection Protocol:
-
Rats were pretreated with this compound and allowed to recover for 24 hours.
-
Opioid antagonists or 2-MPG were administered 10 minutes prior to the ischemia-reperfusion protocol.
-
Signaling Pathways of this compound-Induced Cardioprotection
The cardioprotective effects of this compound are mediated through a complex signaling cascade. While initially thought to be solely dependent on delta-opioid receptor activation, evidence suggests a multifaceted mechanism. The protection conferred by this compound appears to be partially dependent on delta-opioid receptor stimulation. A crucial component of this protective pathway involves the generation of a transient burst of oxygen-derived free radicals, which act as signaling molecules to initiate the cardioprotective state. This is supported by the finding that the antioxidant 2-MPG completely blocks the delayed protective effects. Furthermore, downstream effectors such as Protein Kinase C (PKC) and the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels are implicated in mediating the infarct-sparing effects of delta-opioid agonists. The non-selective antagonist of these channels, glibenclamide, has been shown to eliminate the cardioprotection induced by this compound.
Safety Operating Guide
Navigating the Proper Disposal of BW373U86: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of potent, biologically active compounds are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a comprehensive guide to the proper disposal procedures for BW373U86, a selective δ-opioid receptor agonist used in scientific research. Due to the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, the following procedures are based on best practices for the disposal of potent pharmaceutical compounds, piperazine derivatives, and benzamides.
I. Compound Identification and Hazard Assessment
This compound is a potent, non-peptidic opioid analgesic drug primarily used in research settings.[1][2][3] As with any potent pharmaceutical compound, it should be handled with care, assuming it may have significant pharmacological effects if accidental exposure occurs. All handling and disposal should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and any applicable local, state, and federal regulations.[4][5]
Quantitative Data Summary for this compound
| Property | Value |
| Chemical Name | 4-((R)-((2S,5R)-4-allyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide |
| CAS Number | 150428-54-9 |
| Molecular Formula | C₂₇H₃₇N₃O₂ |
| Molecular Weight | 435.61 g/mol |
| Primary Hazards | As a potent opioid agonist, potential for significant physiological effects. Specific toxicity data is not readily available. |
| Storage | Store at +4°C in a cool, dry, well-ventilated area in a tightly closed container. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted with a conservative approach, treating it as hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.
2. Waste Segregation and Containerization:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated weighing paper, and pipette tips, in a designated, leak-proof, and chemically compatible container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material like vermiculite or dry sand before placing it in the designated waste container. Do not dispose of liquid waste down the drain.
-
Labeling: The container must be clearly and securely labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation should also be recorded.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure the storage area is well-ventilated.
4. Institutional Disposal Procedures:
-
Contact EHS: Adhere to your institution's specific chemical waste disposal protocols. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup.
-
Documentation: Provide the EHS office with a complete and accurate description of the waste.
-
Professional Disposal: The standard and recommended method for disposal of such potent research compounds is through a licensed hazardous waste disposal company, which will typically use incineration.
5. Decontamination of Empty Containers:
-
Triple rinse empty containers that held this compound with a suitable solvent.
-
Collect the rinsate as hazardous waste and add it to your designated liquid waste container.
-
After thorough decontamination, the container may be disposed of as regular laboratory waste, according to your institution's guidelines. Puncturing the container to prevent reuse is a good practice.
III. Experimental Protocol: Chemical Deactivation (for consideration where permissible)
In some instances, chemical deactivation may be an option for potent pharmaceutical compounds before disposal, but this should only be performed if explicitly permitted and outlined by your institution's EHS protocols , as it can create other hazardous byproducts. A general approach for opioids involves treatment with a strong oxidizing agent. Another method for deactivating pharmaceuticals for disposal is using activated carbon, which adsorbs the chemical, rendering it inert.
Note: Without specific studies on the decomposition products of this compound, chemical deactivation is not broadly recommended. The primary and safest disposal method remains collection by a licensed hazardous waste service.
IV. Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling BW373U86
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of BW373U86.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a potent and selective non-peptide δ-opioid receptor agonist. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.
Personal Protective Equipment (PPE)
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately if contaminated and both pairs frequently. |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher respirator should be used when handling the powder form of the compound or when there is a risk of aerosol generation. |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for minimizing exposure and ensuring procedural consistency.
Caption: Workflow for the safe handling of this compound.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don appropriate PPE, including double gloves and a lab coat, before opening the package in a designated containment area, such as a chemical fume hood.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
3. Experimental Protocols: Stock Solution Preparation
-
Objective: To prepare a stock solution of this compound for in vitro or in vivo studies.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO for in vitro, or a vehicle suitable for in vivo administration)
-
Calibrated analytical balance
-
Fume hood or other ventilated enclosure
-
Appropriate glassware and pipettes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Perform all weighing and initial dissolution steps within a chemical fume hood.
-
Wear full PPE as described above.
-
Tare a clean, dry vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Securely cap the vial and mix thoroughly using a vortex mixer until the powder is completely dissolved. Sonication may be used if necessary.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.
-
4. Handling During Experiments:
-
All manipulations of this compound, both in powder and solution form, should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet.
-
Use dedicated equipment (pipettes, tips, etc.) for handling the compound.
-
Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.
5. Decontamination and Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Decontaminate the area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 435.61 g/mol | [1] |
| CAS Number | 150428-54-9 | [1] |
Signaling Pathway
This compound is a selective agonist for the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). Upon activation, it initiates a signaling cascade that leads to its various pharmacological effects.
Caption: Simplified signaling pathway of this compound via the δ-opioid receptor.
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling the potent δ-opioid receptor agonist this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
